Benzhydrylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18792. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
diphenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHWJRSPVJBHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200644 | |
| Record name | Benzhydrylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-34-5 | |
| Record name | Benzenemethanamine, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzhydrylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzhydrylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzhydrylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzhydrylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzhydrylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ568SDT78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzhydrylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrylamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and organic synthesis. Its rigid diphenylmethane backbone serves as a foundational scaffold for a wide array of pharmacologically active molecules. This document provides an in-depth overview of the fundamental properties, synthesis, purification, and spectral characterization of this compound. Furthermore, it explores its application in drug development, exemplified by the wakefulness-promoting agent Modafinil, and details the associated signaling pathways. This guide is intended to be a comprehensive resource, incorporating detailed experimental protocols and data presented in a clear, accessible format to support research and development endeavors.
Core Properties of this compound
This compound is the salt form of 1,1-diphenylmethylamine, valued for its stability and utility as a synthetic intermediate.[1]
Physical and Chemical Properties
The fundamental physical and chemical identifiers and properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | diphenylmethanaminium chloride | [1] |
| Synonyms | 1,1-Diphenylmethylamine hydrochloride, α-Aminodiphenylmethane HCl | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 5267-34-5 | [1] |
| Molecular Formula | C₁₃H₁₄ClN | [1] |
| Molecular Weight | 219.71 g/mol | [1] |
| Melting Point | 293-295 °C | [1] |
| Solubility | Sparingly soluble in cold water. | [1] |
| Storage Conditions | Store at 0-8 °C, protect from moisture. | [1] |
Spectral Data
The following tables provide characteristic spectral data for the free base, benzhydrylamine, which is structurally representative for analytical purposes.
¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons | [2],[3] |
| ~ 5.15 | Singlet | 1H | Methine proton (CH) | [2] |
| ~ 1.70 | Singlet | 2H | Amine protons (NH₂) | [2] |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Reference(s) |
| ~ 145.0 | Quaternary aromatic C | [4],[1] |
| ~ 128.5 | Aromatic CH | [4],[1] |
| ~ 127.0 | Aromatic CH | [4],[1] |
| ~ 126.5 | Aromatic CH | [4],[1] |
| ~ 58.0 | Methine C (CH-NH₂) | [4],[1] |
FT-IR Spectral Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| ~ 3370, ~3300 | Medium | N-H stretching (asymmetric & symmetric) | [1],[3] |
| ~ 3060, ~3020 | Medium | Aromatic C-H stretching | [1],[3] |
| ~ 1600, ~1490 | Strong | Aromatic C=C bending | [1],[3] |
| ~ 1450 | Strong | CH₂ scissoring | [1],[3] |
| ~ 700, ~740 | Strong | Monosubstituted benzene bending | [1],[3] |
Synthesis and Purification Protocols
The synthesis of this compound is typically a multi-step process. A common and effective route involves the formation of a benzophenone oxime intermediate, followed by reduction and salt formation.
Experimental Protocol: Synthesis
This process is divided into two primary stages: the synthesis of the benzophenone oxime intermediate and its subsequent conversion to benzhydrylamine, followed by salt formation.
Stage 1: Synthesis of Benzophenone Oxime [2][5]
-
Reagents & Setup: In a round-bottomed flask, combine benzophenone (10 g, 0.055 mol), hydroxylamine hydrochloride (6 g, 0.086 mol), 95% ethanol (20 mL), and water (4 mL).
-
Reaction Initiation: While stirring or shaking, add sodium hydroxide pellets (11 g, 0.275 mol) to the mixture in portions. The reaction may become exothermic; cool the flask with tap water if necessary.
-
Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
-
Precipitation: After reflux, cool the flask. Pour the contents into a beaker containing a solution of concentrated hydrochloric acid (30 mL) in water (200 mL). A white solid (benzophenone oxime) will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water.
-
Drying: Dry the collected benzophenone oxime. The crude product is typically of sufficient purity for the next step. The expected yield is approximately 98-99%.
Stage 2: Reduction and Salt Formation to this compound [2][6]
This stage is adapted from a patented industrial process utilizing a Leuckart-type reaction followed by hydrolysis.
-
Reaction Setup: Combine benzophenone (100g), formamide (148g), and a catalyst such as 200-300 mesh chromatographic silica gel (10g) in a suitable reaction vessel.
-
Leuckart Reaction: Heat the mixture to 185-190 °C and maintain the reaction for 3-4 hours. This step forms N-formyl-benzhydrylamine.
-
Workup of Intermediate: Cool the reaction mixture and add water. Stir to disperse the mixture, then collect the solid product by filtration. Wash and dry the solid to yield the crude N-formyl-benzhydrylamine.
-
Hydrolysis: Transfer the dried intermediate to a flask with absolute ethanol (e.g., 360ml for 120g of intermediate) and add concentrated hydrochloric acid (e.g., 110g).
-
Reflux: Heat the mixture to reflux and maintain for approximately 1.5 hours to ensure complete hydrolysis.
-
Crystallization and Isolation: Cool the solution to induce crystallization of this compound. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying the final this compound product. An ethanol/water solvent system is often suitable for amine hydrochlorides.[7]
-
Solvent Preparation: Prepare a solvent mixture, for example, 80% ethanol in water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture and heat on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals, then transfer them to a watch glass to dry completely.
Applications in Drug Development & Signaling Pathways
The benzhydryl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs. Its derivatives exhibit a wide range of biological activities, including antihistaminic, antiviral, and anticancer properties.
Case Study: Modafinil and the Dopamine Transporter
A prominent example of a drug featuring a benzhydryl-like core is Modafinil, a wakefulness-promoting agent used to treat narcolepsy.[1] Although not a direct amine derivative, its synthesis often involves benzhydryl intermediates. The primary mechanism of action of Modafinil involves the inhibition of the dopamine transporter (DAT).[1][2]
The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.[2] By blocking DAT, Modafinil increases the extracellular concentration of dopamine, enhancing alertness and wakefulness.[1]
Visualization of Synthetic and Signaling Pathways
The following diagrams illustrate the key experimental workflow for synthesis and the signaling pathway affected by Modafinil.
Caption: Synthetic workflow for Benzhydrylamine HCl.
Caption: Modafinil's mechanism of action on the DAT.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.[1] In case of contact, flush the affected area with copious amounts of water.[1] During combustion, it may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]
Conclusion
This compound remains a cornerstone intermediate for the synthesis of a multitude of biologically active compounds. This guide has provided a detailed summary of its core properties, including comprehensive tables of physical and spectral data. The experimental protocols for its synthesis and purification offer a practical basis for laboratory work. Understanding its role as a scaffold, as illustrated by the mechanism of Modafinil, highlights its continued importance in drug discovery and development. The data and methodologies presented herein serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzhydrylamine(91-00-9) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Guide: Synthesis of Benzhydrylamine Hydrochloride via the Leuckart Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of benzhydrylamine hydrochloride, a key starting material for various pharmaceuticals, utilizing the Leuckart reaction. The guide details the reaction mechanism, experimental protocols, and process optimization strategies.
Introduction to the Leuckart Reaction
The Leuckart reaction is a well-established method in organic chemistry for the reductive amination of aldehydes and ketones to produce the corresponding amines.[1][2][3][4] Named after its developer, Rudolf Leuckart, the reaction typically employs ammonium formate or formamide as both the nitrogen donor and the reducing agent.[1] The process requires high temperatures, often between 120°C and 185°C.[1][5][6] In the synthesis of benzhydrylamine, the ketone benzophenone is converted to an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[3][7] This method is a cornerstone for producing primary, secondary, and tertiary amines from carbonyl compounds.[8][9]
Reaction Mechanism
The Leuckart reaction can proceed through different pathways depending on the reagents used. When formamide is the reagent for converting a ketone like benzophenone, the mechanism involves two main stages:
-
Formation of the N-formyl Intermediate: Formamide acts as a nucleophile, attacking the carbonyl carbon of benzophenone. This is followed by dehydration to form an N-formyl derivative.[1][2]
-
Reduction and Hydrolysis: The N-formyl intermediate is then reduced. Subsequently, acidic hydrolysis cleaves the formyl group to yield the primary amine, benzhydrylamine, which is then converted to its hydrochloride salt.[3][7]
Caption: Figure 1: Leuckart Reaction Mechanism for Benzhydrylamine Synthesis.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound from benzophenone. The protocol is divided into the initial reductive amination, subsequent hydrolysis, and final purification.
A notable improvement to the classical Leuckart reaction involves the use of a silica gel catalyst, which significantly reduces reaction time and improves yield.[7]
Step 1: Leuckart Reaction (Reductive Amination)
-
To a reaction vessel, add benzophenone, formamide, and 100-300 mesh chromatography silica gel. The recommended molar ratio of formamide to benzophenone is 5-6:1, and the silica gel should be 5-20% of the mass of the benzophenone.[7]
-
Heat the mixture to reflux at approximately 168°C.[7]
-
Maintain the reaction for 3-4 hours. Progress can be monitored via HPLC.[7]
-
Upon completion, the reaction yields the intermediate, N-benzhydrylformamide. The crude product yield is typically between 96-98%.[7]
Step 2: Hydrolysis and Salt Formation
-
Transfer the crude N-benzhydrylformamide intermediate to a new flask.
-
Add absolute ethanol and activated carbon for decolorization.[7]
-
Heat the mixture to reflux, then filter to remove the activated carbon and silica dioxide.[7]
-
To the filtrate, add concentrated hydrochloric acid.[7]
-
Reflux the acidic mixture for approximately 1.5 hours to ensure complete hydrolysis.[7]
Step 3: Isolation and Purification
-
Cool the reaction mixture to induce crystallization of this compound.[7]
-
Collect the crystals by filtration.
-
Wash the crystals and dry them to obtain the final product.[7]
-
This process typically results in a final yield of around 80% with a purity of ≥99.9% as determined by HPLC.[7]
Further optimization involves adjusting reactant molar ratios to dramatically decrease reaction times.[10]
-
Combine benzophenone, formamide, and formic acid. A reaction with a 95% isolated yield of the benzhydrylformamide intermediate was achieved in just 15 minutes.[6][10]
-
The reaction is heated to 160-185°C.[10]
-
Following the rapid formation of the intermediate, proceed with acid hydrolysis as described in Protocol 1 (Step 2). The hydrolysis can also be accelerated by using a solvent like methanol with concentrated hydrochloric acid at an elevated temperature.[5][10]
Data Presentation: Reaction Parameter Comparison
The following table summarizes the quantitative data from a patented, improved Leuckart reaction protocol compared to a more traditional approach.[7]
| Parameter | Traditional Leuckart Reaction | Improved Leuckart Reaction (with SiO₂) |
| Starting Material | Benzophenone | Benzophenone |
| Reagents | Formamide, Anhydrous Formic Acid | Formamide, SiO₂ Catalyst |
| Reaction Time | >8 hours | 3-4 hours |
| Crude Intermediate Yield | Not specified (86.14% product after 3 hrs) | 96-98% |
| Final Product | This compound | This compound |
| Final Yield | Not specified | ~80.3% |
| Final Purity (HPLC) | Not specified | ≥99.9% |
Experimental Workflow Visualization
The overall process for the synthesis, from starting materials to the final purified product, is illustrated in the workflow diagram below.
Caption: Figure 2: Experimental Workflow for Benzhydrylamine HCl Synthesis.
Conclusion
The Leuckart reaction remains a viable and effective method for the industrial-scale synthesis of this compound. Traditional protocols, while effective, are often hampered by long reaction times.[5][7] Modern optimizations, such as the incorporation of a silica catalyst or the precise control of reactant molar ratios, can dramatically shorten synthesis duration to as little as 15 minutes for the initial step while significantly improving yields and maintaining high product purity.[6][7][10] These advancements make the Leuckart reaction a more efficient and economical choice for pharmaceutical manufacturing and drug development applications.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 6. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. CN107089918B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
The Versatility of Benzhydrylamine Hydrochloride in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrylamine hydrochloride and its derivatives are pivotal reagents in organic synthesis, serving as foundational scaffolds for pharmaceuticals, versatile protecting groups, and effective chiral auxiliaries. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its application in solid-phase peptide synthesis (SPPS), its utility as a protecting group for amines and other functionalities, and its application in asymmetric synthesis. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory and development settings.
Introduction
Benzhydrylamine, a primary amine bearing two phenyl groups on the alpha-carbon, and its hydrochloride salt, are valued for their unique steric and electronic properties. The bulky benzhydryl group can impart specific stereochemical control, offer robust protection that is cleavable under defined acidic conditions, and serve as a core structural motif in a variety of biologically active molecules.[1][2][3] This guide will systematically detail the major applications of this compound in organic synthesis.
Benzhydrylamine Resins in Solid-Phase Peptide Synthesis (SPPS)
Benzhydrylamine resins, such as 4-methylbenzhydrylamine (MBHA) resin, are extensively used for the synthesis of peptide amides via Fmoc- or Boc-based solid-phase strategies.[4][5][6] The benzhydrylamine linker provides a stable anchor for the growing peptide chain that can be cleaved under strong acidic conditions to yield a C-terminal amide.
General Workflow for Fmoc-Based SPPS on Benzhydrylamine Resin
The synthesis of a peptide on a benzhydrylamine resin follows a cyclical process of deprotection, coupling, and washing.
Experimental Protocols
Protocol 2.2.1: Standard Fmoc-SPPS Cycle on MBHA Resin
-
Resin Swelling: Swell 1 g of MBHA resin (typical loading: 0.5-1.0 mmol/g) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in DMF. Add diisopropylethylamine (DIEA) (6 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin as in step 3.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.[7][8]
Protocol 2.2.2: Cleavage of Peptide from MBHA Resin using TFMSA
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry under vacuum for at least 3 hours.[5]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA)/trifluoroacetic acid (TFA)/thioanisole (1:10:1 v/v/v). Cool the mixture in an ice bath.
-
Cleavage Reaction: Place 250 mg of the dried peptide-resin in a round-bottom flask. Add the pre-cooled cleavage cocktail. Stir the mixture at room temperature for 90-120 minutes.
-
Peptide Precipitation: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add to 10 volumes of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry under vacuum.[5]
Quantitative Data for Peptide Synthesis on Benzhydrylamine Resin
| Parameter | Value/Condition | Typical Yield | Reference(s) |
| Resin Loading | 0.5 - 1.0 mmol/g | N/A | [9] |
| Coupling Reagents | HBTU/HOBt/DIEA | >99% per cycle | [10] |
| DIC/HOBt | >98% per cycle | [10] | |
| Cleavage Cocktail | TFMSA/TFA/Thioanisole | 60-80% | |
| HF/Anisole | 50-70% | ||
| HBr/TFA | Variable | [11] |
Benzhydrylamine as a Protecting Group
The benzhydryl (Bzh) group is a valuable protecting group for amines, thiols, and amides due to its steric bulk and its stability under basic and nucleophilic conditions. It is readily cleaved by strong acids.[12]
Protection and Deprotection Strategy
Experimental Protocols
Protocol 3.2.1: N-Benzhydrylation of an Amine
-
Reaction Setup: To a solution of the primary amine (1 eq.) in a suitable solvent (e.g., acetonitrile or DCM), add benzhydryl bromide (1.1 eq.) and a non-nucleophilic base such as DIEA (1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3.2.2: Deprotection of a N-Benzhydryl Amine
-
Reaction Setup: Dissolve the N-benzhydryl protected amine in a suitable solvent such as DCM.
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v in DCM) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.
-
Isolation: Dissolve the residue in a minimal amount of solvent and precipitate the deprotected amine salt by adding cold diethyl ether.
Quantitative Data for Benzhydryl Protection and Deprotection
| Substrate | Protection Conditions | Protection Yield | Deprotection Conditions | Deprotection Yield | Reference(s) |
| Uracil | Benzhydryl bromide, K₂CO₃, DMF | 85-95% | 10% Triflic acid in TFA, 0°C | Quantitative | [12] |
| Various Amines | Benzhydrylamine as aminating agent | 60-95% | H₂SO₄ | 70-90% | [13] |
Benzhydrylamine as a Chiral Auxiliary
Benzhydrylamine can be utilized as a chiral auxiliary to induce stereoselectivity in various chemical transformations, most notably in the Strecker synthesis of α-amino acids.[14] The bulky benzhydryl group effectively shields one face of the intermediate imine, directing the nucleophilic attack to the opposite face.
Asymmetric Strecker Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Comparative multiple synthesis of fifty linear peptides: evaluation of cotton carrier vs. T bag-benzhydrylamine resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
Benzhydrylamine Hydrochloride: A Technical Guide to its Applications in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrylamine hydrochloride, a versatile organic compound, is emerging as a significant component in the field of material science. Traditionally recognized for its role in pharmaceutical synthesis, its unique structural attributes are now being leveraged to enhance the performance of various materials. This technical guide explores the core applications of this compound in material science, with a particular focus on its role in polymer chemistry. We will delve into its use as a modifying agent to improve the thermal and mechanical properties of polymers, providing an overview of the synthetic approaches, and presenting available quantitative data. This document serves as a comprehensive resource, offering detailed experimental protocols and conceptual frameworks for researchers and professionals working at the intersection of chemistry, material science, and drug development.
Introduction
This compound (C₁₃H₁₄ClN) is a white to off-white crystalline powder known for its stability and solubility.[1] While its primary applications have historically been in the synthesis of pharmaceuticals, such as antihistamines and antidepressants, its utility in material science is a growing area of interest.[1] The benzhydryl group, with its two phenyl rings attached to a single carbon atom, imparts unique steric and electronic properties that can be exploited to modify and enhance material characteristics. In material science, benzhydrylamine and its derivatives are being explored for their potential to improve the thermal stability and mechanical strength of polymers.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 1,1-Diphenylmethylamine hydrochloride | [1] |
| CAS Number | 5267-34-5 | [1] |
| Molecular Formula | C₁₃H₁₃N·HCl | [1] |
| Molecular Weight | 219.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (Titration) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Applications in Polymer Science
The incorporation of benzhydrylamine into polymer structures can significantly influence their macroscopic properties. The bulky benzhydryl group can introduce rigidity and hinder chain mobility, which often translates to enhanced thermal stability and altered mechanical responses.
Improvement of Thermal and Mechanical Properties
This compound serves as a precursor to benzhydrylamine, which can be integrated into polymer backbones or used as a pendant group. The presence of the bulky diphenylmethyl group can increase the glass transition temperature (Tg) of polymers by restricting the rotational freedom of the polymer chains. This enhancement in thermal stability is critical for applications in high-temperature environments.
While specific quantitative data for polymers modified with this compound is not extensively available in public literature, the principle is well-established for polymers containing bulky side groups. The general expectation is an increase in thermal degradation temperature and an improvement in mechanical strength, such as tensile strength and modulus.
Benzhydrylamine-Type Resins for Solid-Phase Synthesis
A notable application of benzhydrylamine in polymer science is in the preparation of benzhydrylamine resins. These resins are crucial in solid-phase peptide synthesis, a cornerstone of drug discovery and development. The benzhydrylamine moiety serves as a cleavable linker to which amino acids can be attached and subsequently cleaved to yield peptide amides.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of benzhydrylamine-containing materials. These are intended as a starting point for researchers, and specific conditions will need to be optimized for particular polymer systems.
Synthesis of this compound
A common method for the synthesis of this compound is the Leuckart reaction, starting from benzophenone and formamide. The addition of a catalyst such as silicon dioxide has been shown to significantly shorten the reaction time and improve the yield.
Reaction Scheme:
Caption: Synthesis of this compound via Leuckart Reaction.
Protocol:
-
Reaction Setup: In a reaction vessel, combine benzophenone and formamide.
-
Catalysis: Introduce silicon dioxide as a catalyst to the reaction mixture.
-
Heating: Heat the mixture to a temperature typically above 180°C for 3-4 hours.
-
Hydrolysis: After the initial reaction, the intermediate N-formylbenzhydrylamine is hydrolyzed using hydrochloric acid.
-
Purification: The resulting this compound can be purified by recrystallization to achieve high purity (≥99.9%).
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Reactants | Benzophenone, Formamide |
| Catalyst | Silicon Dioxide (100-300 mesh) |
| Reaction Time | 3-4 hours |
| Yield (Crude) | 96-98% |
| Purity (HPLC) | ≥ 96.5% |
| Yield (Purified) | 80% |
| Purity (Purified) | ≥ 99.9% |
Conceptual Workflow for Polymer Modification
The incorporation of benzhydrylamine into a polymer matrix, for instance, as a curing agent for an epoxy resin or as a monomer in polyimide synthesis, follows a general workflow. The hydrochloride salt is typically neutralized to the free amine before use in polymerization reactions.
References
The Cornerstone of Modern Pharmaceuticals: A Technical Guide to Benzhydrylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and core scientific principles of benzhydrylamine hydrochloride, a vital intermediate in the synthesis of numerous pharmaceutical agents. This document provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in the development of therapeutic compounds.
Discovery and Historical Context
The history of benzhydrylamine is intrinsically linked to the development of amine synthesis in the late 19th century. While a specific date for the initial synthesis of this compound is not definitively documented, its conceptual origins can be traced to the pioneering work of German chemist Rudolf Leuckart. In 1885, Leuckart discovered a method for the reductive amination of aldehydes and ketones using formamide or ammonium formate, a reaction now famously known as the Leuckart reaction.[1][2][3] This reaction provided a novel and accessible route to a wide range of amines, including the synthesis of benzhydrylamine from benzophenone.
The Leuckart reaction, which involves heating the carbonyl compound at high temperatures (typically 120-165°C or higher) with the nitrogen source, laid the foundational chemical principles for the production of benzhydrylamine.[3] Over the years, the Leuckart reaction has been refined and adapted, solidifying its place as a key transformation in organic synthesis and, by extension, in the history of compounds like benzhydrylamine.[2][4] The hydrochloride salt, a stable and more easily handled form of the amine, would have been a logical and straightforward derivative prepared shortly after the amine itself for purification and pharmaceutical formulation purposes.
Physicochemical Properties
Benzhydrylamine and its hydrochloride salt possess distinct physicochemical properties that are crucial for their application in synthesis and drug formulation. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Benzhydrylamine
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N | [5] |
| Molecular Weight | 183.25 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Melting Point | 12 °C (lit.) | [5] |
| Boiling Point | 295 °C (lit.) | [5] |
| Density | 1.063 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.595 (lit.) | [5] |
| Solubility | Miscible with chloroform, dimethylsulfoxide, and methanol. Slightly miscible with water. | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClN | [6] |
| Molecular Weight | 219.71 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | ≥ 98% (Titration) | [6] |
| Storage Conditions | Store at 0-8 °C | [6] |
| Solubility | Soluble in water, ethanol, chloroform, and DMSO. | [6][7][8] |
Experimental Protocols for Synthesis
Two primary methods for the synthesis of benzhydrylamine are the Leuckart reaction and the reduction of benzophenone oxime. The resulting benzhydrylamine can then be readily converted to its hydrochloride salt.
Leuckart Reaction of Benzophenone
This method involves the reductive amination of benzophenone with formamide or ammonium formate.
Materials:
-
Benzophenone
-
Formamide (or Ammonium Formate)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzophenone and an excess of formamide (or ammonium formate).
-
Heat the mixture to a high temperature (typically 160-190°C) and maintain reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a concentrated solution of hydrochloric acid to the reaction mixture and heat to hydrolyze the intermediate N-formylbenzhydrylamine.
-
After hydrolysis, cool the mixture and make it alkaline by the addition of a sodium hydroxide solution to liberate the free benzhydrylamine.
-
Extract the benzhydrylamine into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic extract with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain crude benzhydrylamine.
-
To prepare the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.
-
The this compound will precipitate as a white solid.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reduction of Benzophenone Oxime
This two-step synthesis involves the formation of benzophenone oxime followed by its reduction to benzhydrylamine.
Step 1: Synthesis of Benzophenone Oxime
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve benzophenone in 95% ethanol in a round-bottom flask.[9]
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.[9]
-
Add the aqueous hydroxylamine solution to the ethanolic solution of benzophenone.
-
Heat the mixture to reflux for a short period (e.g., 5-10 minutes).[9]
-
Cool the reaction mixture and pour it into a dilute solution of hydrochloric acid.[9]
-
The benzophenone oxime will precipitate as a white solid. Collect the solid by filtration, wash thoroughly with water, and dry.[9]
Step 2: Reduction of Benzophenone Oxime to Benzhydrylamine
Materials:
-
Benzophenone oxime
-
Reducing agent (e.g., Sodium Borohydride, or a biocatalyst like Bacillus cereus)
-
Suitable solvent (e.g., methanol or ethanol)
-
Water
-
Hydrochloric Acid (for workup)
-
Sodium Hydroxide solution (for workup)
-
Organic solvent (e.g., dichloromethane)
Procedure (using Sodium Borohydride):
-
Dissolve benzophenone oxime in a suitable alcohol solvent, such as methanol, in a reaction flask.[10][11]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in portions.[10][11]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid and then make it basic with a sodium hydroxide solution to liberate the free amine.
-
Extract the benzhydrylamine with an organic solvent like dichloromethane.
-
Dry the organic layer, filter, and evaporate the solvent to yield benzhydrylamine.
-
The hydrochloride salt can be prepared as described in the Leuckart reaction protocol.
Role in Drug Development and Relevant Signaling Pathways
Benzhydrylamine serves as a crucial scaffold for a variety of pharmacologically active molecules. Its derivatives are found in antihistamines, central nervous system (CNS) stimulants, and other therapeutic agents.[6]
Antihistamines: Diphenhydramine
Diphenhydramine, a first-generation antihistamine, is a well-known derivative of benzhydrylamine. It functions as an inverse agonist at the H1 histamine receptor.[12][13] By binding to the H1 receptor, it prevents the action of histamine, thereby alleviating allergic symptoms such as itching, swelling, and redness.[14] Due to its ability to cross the blood-brain barrier, it also exerts sedative effects by acting on central H1 receptors.[12]
Caption: Diphenhydramine's Mechanism of Action
CNS Stimulants: Modafinil
Modafinil, a wakefulness-promoting agent, is another important drug derived from the benzhydryl scaffold. Its mechanism of action is complex and multifaceted.[15][16] A primary action of modafinil is the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels in the brain.[16][17] This effect is thought to contribute significantly to its wake-promoting properties. Additionally, modafinil influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, and activates orexin and histamine pathways, further promoting wakefulness.[15][16][17][18]
References
- 1. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 5. Benzhydrylamine | 91-00-9 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Benzydamine hydrochloride | 132-69-4 [chemicalbook.com]
- 9. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]
- 10. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]
- 11. zenodo.org [zenodo.org]
- 12. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 17. greendoor.org [greendoor.org]
- 18. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Benzhydrylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for benzhydrylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | Multiplet | 10H | Aromatic protons (C₆H₅)₂ |
| ~5.50 | Singlet | 1H | Methine proton (-CH) |
| ~8.50 - 9.50 (broad) | Singlet | 3H | Ammonium protons (-NH₃⁺) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~140 - 145 | Quaternary aromatic carbons (ipso-C) |
| ~125 - 130 | Aromatic carbons (-CH) |
| ~60 | Methine carbon (-CH) |
Note: The chemical shifts for the hydrochloride salt, particularly for the protons near the amine group, will be downfield compared to the free amine due to the electron-withdrawing effect of the ammonium group.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3200 | Strong, Broad | N-H stretch (ammonium salt) |
| 3030 | Medium | Aromatic C-H stretch |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C bending |
| ~1500 | Medium | N-H bend (ammonium salt) |
| 700 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Note: Under typical electron ionization (EI) mass spectrometry conditions, this compound will be analyzed as the free base, benzhydrylamine.
| m/z | Relative Intensity | Assignment |
| 183 | Moderate | [M]⁺ (Molecular ion of benzhydrylamine) |
| 182 | Moderate | [M-H]⁺ |
| 167 | Strong | [M-NH₂]⁺ (Loss of amino radical) |
| 106 | Base Peak | [C₇H₅NH]⁺ (Tropylium-like ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)). The choice of solvent is crucial as the acidic protons of the ammonium group are exchangeable and may not be observed in D₂O.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Spectral width: -2 to 12 ppm
-
Pulse sequence: Standard single pulse
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Spectral width: 0 to 200 ppm
-
Pulse sequence: Proton-decoupled single pulse
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known functional group frequencies.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of benzhydrylamine.
Methodology:
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.
-
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Processing:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of amines is often characterized by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom).
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the spectroscopic analyses described above.
An In-depth Technical Guide on the Solubility and Stability of Benzhydrylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of benzhydrylamine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1] Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratories. Furthermore, it outlines a systematic approach to evaluating the stability of this compound under various stress conditions, in accordance with ICH guidelines.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 1,1-Diphenylmethylamine hydrochloride | [1] |
| CAS Number | 5267-34-5 | [1] |
| Molecular Formula | C₁₃H₁₃N·HCl | [1] |
| Molecular Weight | 219.71 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 293-295 °C | [2] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. The free base, benzhydrylamine, is described as being miscible with chloroform, dimethyl sulfoxide (DMSO), and methanol, and slightly miscible with water.[2] It has been noted that this compound can be crystallized from water.[2]
For drug development and formulation purposes, it is crucial to determine the equilibrium solubility in a range of pharmaceutically relevant solvents and across different pH values. The following sections provide a detailed protocol for determining the thermodynamic solubility of this compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, phosphate buffers of various pH, ethanol, methanol, etc.)
-
Thermostatic shaking water bath or incubator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Procedure:
-
Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.
-
Seal the containers to prevent solvent evaporation.
-
Place the containers in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by sampling at different intervals until the concentration of the solute in the solution remains constant.[4]
-
After equilibration, allow the samples to stand at the same temperature to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample from the clear supernatant. For viscous or finely dispersed solids, centrifugation may be necessary to separate the solid phase.[5]
-
Immediately filter the sample using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL.
Data Presentation: The determined solubility data should be recorded in a structured format as shown in Table 2.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous solutions) |
| Purified Water | 25 | Data to be determined | To be measured |
| 0.1 M HCl | 25 | Data to be determined | ~1 |
| Phosphate Buffer | 25 | Data to be determined | 7.4 |
| Ethanol | 25 | Data to be determined | N/A |
| Methanol | 25 | Data to be determined | N/A |
| Other Solvents | As required | Data to be determined | As applicable |
Visualization of the Solubility Determination Workflow
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Stability Profile
This compound is reported to be stable under high temperature, high humidity, and illumination, particularly in comparison to its free base form which has poor stability.[6] To comprehensively understand its stability and identify potential degradation products, forced degradation (stress testing) studies are essential. These studies are a crucial component of developing stability-indicating analytical methods.[7]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies should be conducted on a single batch of this compound. The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are readily detectable without being overly complex.[8]
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
1. Acid Hydrolysis:
- Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).
- Store the solution at an elevated temperature (e.g., 60 °C) for a specified period.
- Withdraw samples at various time points, neutralize with a suitable base, dilute to the target concentration, and analyze by HPLC.
2. Base Hydrolysis:
- Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH).
- Maintain the solution at room temperature or a slightly elevated temperature.
- Withdraw samples at different time intervals, neutralize with a suitable acid, dilute, and analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Keep the solution at room temperature and protected from light.
- Monitor the degradation over time by taking samples, quenching the reaction if necessary, diluting, and analyzing by HPLC.
4. Thermal Degradation (Solid State):
- Place a sample of solid this compound in a calibrated oven at an elevated temperature (e.g., 70 °C).
- Analyze the sample at predetermined time points.
5. Photostability:
- Expose a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
- A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
- Analyze both the exposed and control samples after the exposure period.
Analysis of Stressed Samples: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and any newly formed degradation products. A photodiode array (PDA) detector is useful for assessing peak purity and for obtaining UV spectra of the degradation products, which can aid in their identification.
Data Presentation: The results of the forced degradation studies should be summarized in a table, as shown in Table 3.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions (Concentration, Temperature, Duration) | % Degradation | Number of Degradants | Observations (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH, 25 °C, 8h | Data to be determined | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂, 25 °C, 24h | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | 70 °C, 7 days | Data to be determined | Data to be determined | Data to be determined |
| Photostability | ICH Q1B conditions | Data to be determined | Data to be determined | Data to be determined |
Visualization of the Forced Degradation Workflow
Caption: General workflow for conducting forced degradation (stress testing) studies.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While published quantitative data is scarce, the detailed experimental protocols provided herein will enable researchers and drug development professionals to generate the necessary data to support formulation development, process optimization, and regulatory submissions. A thorough understanding of these fundamental properties is paramount for the successful application of this compound in the pharmaceutical industry.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Benzhydrylamine hydrochloride CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzhydrylamine hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in the development of various therapeutic agents.
Core Chemical Information
This compound is a white to off-white crystalline powder.[1] It serves as a crucial building block in the synthesis of a variety of organic molecules and is particularly noted for its role as a key intermediate in the production of antihistamines and other pharmaceuticals.[1][2][3]
Quantitative Chemical Data
The following table summarizes the key quantitative data for benzhydrylamine and its hydrochloride salt.
| Property | Benzhydrylamine | This compound |
| CAS Number | 91-00-9 | 5267-34-5[1] |
| Molecular Formula | C₁₃H₁₃N[4][5] | C₁₃H₁₃N·HCl[1] |
| Molecular Weight | 183.25 g/mol [4] | 219.71 g/mol [1][4] |
| Melting Point | 12 °C (lit.)[6] | 293 °C[4] |
| Boiling Point | 295 °C (lit.)[6] | Not applicable |
| Density | 1.063 g/mL at 25 °C (lit.)[6] | Not available |
| Refractive Index | n20/D 1.595 (lit.)[6] | Not available |
| Purity | >97.0% (GC)(T) | ≥ 98% (Titration)[1] |
| Appearance | Liquid | White to off-white crystalline powder[1] |
| Solubility | Slightly miscible with water. Miscible with chloroform, dimethylsulfoxide, and methanol.[6] | Sparingly soluble in cold water.[4] |
Synthetic Pathways and Experimental Protocols
This compound is synthesized through various methods. Below are detailed protocols for two common synthetic routes.
Improved Leuckart Reaction
A preparation method for this compound involves an improved Leuckart reaction, which demonstrates high yield and purity suitable for industrial production.[7]
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 100g of benzophenone, 148g of formamide, and 10g of 200-300 mesh chromatographic silica gel.[7]
-
Reaction Conditions: Heat the mixture to a temperature of 185-190 °C and maintain the reaction for 3 hours.[7]
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with area normalization to confirm the conversion of the benzophenone starting material. A successful reaction should show the product at approximately 96.43% and the benzophenone raw material at 0.02%.[7]
-
Work-up: After the reaction is complete, cool the reaction liquid. Add water and stir to disperse the mixture uniformly.[7]
-
Isolation: Filter the resulting solid, wash it, and then dry it to obtain N-formyl-benzhydrylamine.
-
Hydrolysis: The crude N-formyl-benzhydrylamine is then hydrolyzed using hydrochloric acid to yield this compound.
-
Purification: The resulting this compound can be purified by a single recrystallization to achieve a purity of not less than 99.9%.[7]
Synthesis via Benzophenone Oxime Reduction
Another common method involves the reduction of benzophenone oxime.[8] This method can be carried out using chemical reducing agents or, as a greener alternative, through biotransformation.[8]
Experimental Protocol (Chemical Reduction):
-
Oximation: Dissolve 10g of benzophenone and 6g of hydroxylamine hydrochloride in 20mL of 95% ethanol in a reaction flask with stirring. Gradually add 11g of solid sodium hydroxide.[6][8]
-
Reaction Conditions: Heat the reaction mixture to 88°C for 2 hours.[6][8]
-
Isolation of Oxime: Pour the reaction mixture into a dilute hydrochloric acid solution to precipitate a white solid. Filter to obtain benzophenone oxime with a yield of approximately 99%.[6][8]
-
Reduction: The benzophenone oxime is then reduced to benzhydrylamine. A variety of reducing agents can be used, including sodium borohydride, metallic sodium, or zinc powder.[7] A specific method involves boiling benzophenone oxime with zinc dust and ammonia.[4]
-
Formation of Hydrochloride Salt: The resulting benzhydrylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Applications in Pharmaceutical Synthesis
Benzhydrylamine and its derivatives are integral to the synthesis of numerous biologically active compounds.[2][3] The diarylmethylamine unit is a common scaffold in drugs with diverse activities, including anticancer, antimalarial, antiviral, and antihistaminic properties.[2][3]
Role as an Intermediate for Antihistamines
This compound is a key precursor for the synthesis of first-generation antihistamines such as meclizine, hydroxyzine, and cetirizine.[2][3] The general synthetic approach involves the alkylation of the benzhydrylamine core.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzhydrylamine [drugfuture.com]
- 5. Benzhydrylamine | C13H13N | CID 7036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzhydrylamine | 91-00-9 [chemicalbook.com]
- 7. CN107089918B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]
The Versatility of Benzhydrylamine: A Technical Guide to its Application in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzhydrylamine, a primary amine featuring a diphenylmethyl group, serves as a crucial and versatile building block in the synthesis of a wide array of complex molecules with significant applications in medicinal chemistry and materials science. Its unique structural motif is a common feature in numerous biologically active compounds, including anticancer, antiviral, and antihistamine agents. This technical guide provides an in-depth overview of the synthetic methodologies employing benzhydrylamine, quantitative data for key reactions, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Synthetic Methodologies and Applications
The benzhydrylamine core can be incorporated into larger molecular frameworks through various synthetic strategies, including metal-catalyzed cross-coupling reactions, multicomponent reactions, and enantioselective transformations. These methods offer access to a diverse range of structurally complex molecules with tailored biological activities.
Key Synthetic Transformations
Several powerful synthetic methods have been developed to utilize benzhydrylamine and its derivatives as building blocks:
-
Copper-Catalyzed Desulfonylative Amination: This method allows for the synthesis of benzhydryl amines from readily available benzhydryl sulfones and various amines. The reaction is catalyzed by copper salts and proceeds through a proposed Cu-carbene intermediate.
-
Rhodium(I)-Catalyzed Enantioselective Arylation: Chiral benzhydrylamine derivatives can be synthesized with high enantioselectivity using Rh(I)-catalyzed addition of arylboronic acids to N-diphenylphosphinyl (N-DPP)-protected aldimines. This method is particularly useful for the synthesis of optically active pharmaceutical ingredients.
-
Organocatalytic N-Alkylation of Indoles: In this approach, aza-para-quinone methides, generated in situ, act as alkylating agents for indoles in the presence of a chiral phosphoric acid catalyst, leading to the formation of N-alkylated indole derivatives with high enantioselectivity.
Applications in Drug Discovery and Development
The benzhydrylamine scaffold is a key component in several marketed drugs and clinical candidates, highlighting its importance in pharmaceutical research.
-
Anticancer Agents: Benzhydrylamine derivatives have been investigated as potent anticancer agents. For instance, certain derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are overexpressed in various cancers and contribute to inflammation-driven tumorigenesis.
-
Aromatase Inhibitors: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. Benzhydrylamine-containing molecules have been designed as effective aromatase inhibitors.
-
Antiviral Agents: Analogues of chlorcyclizine, a first-generation antihistamine containing a benzhydrylpiperazine core, have been identified as potent inhibitors of the Hepatitis C Virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.
-
Central Nervous System (CNS) Agents: Modafinil, a wakefulness-promoting agent, features a benzhydrylsulfinylacetamide structure, demonstrating the utility of benzhydryl-containing scaffolds in targeting CNS disorders.
-
Antifungal Agents: Bifonazole, an imidazole-based antifungal agent, is synthesized from a benzhydrol derivative, showcasing the application of this building block in the development of anti-infective therapies.
Quantitative Data for Key Synthetic Reactions
The following tables summarize quantitative data for selected synthetic transformations involving benzhydrylamine and its derivatives.
| Reaction Type | Catalyst/Reagent | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |
| Cu-Catalyzed Desulfonylative Amination | CuCl (20 mol %), LiOtBu (3.0 equiv) | Benzhydryl sulfone | Various amines | Benzhydryl amine derivatives | 43-95 | N/A | [1] |
| Rh(I)-Catalyzed Enantioselective Arylation | [Rh(cod)Cl]2 / Chiral Diene Ligand | N-DPP-protected aldimine | Phenylboronic acid | N-DPP-protected (R)-benzhydrylamine | 95 | 98 | [2] |
| Organocatalytic N-Alkylation of Indoles | Chiral Phosphoric Acid (10 mol %) | Indole | Aza-para-quinone methide | N-benzhydryl-indole derivative | 85-98 | 90-97 | [3] |
Table 1: Summary of Key Synthetic Reactions
| Compound/Drug | Target | IC50 / EC50 | Cell Line / Assay | Reference |
| Chlorcyclizine Analogue | HCV NS5B Polymerase | 1.1 - 4.8 µM | HCV replicon | [4] |
| Bifonazole Derivative | Trichophyton rubrum | 0.125 - 32 µg/mL (MIC) | Antifungal assay | [5] |
Table 2: Biological Activity of Benzhydrylamine-Derived Molecules
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key complex molecules derived from benzhydrylamine.
Synthesis of Modafinil
Modafinil can be synthesized from benzhydrol through a multi-step process:
-
Synthesis of Benzhydrylthioacetic Acid: A mixture of diphenylmethanol (benzhydrol) and thiourea is heated under reflux with hydrobromic acid. The resulting isothiouronium salt is then reacted with chloroacetamide to yield diphenylmethylthioacetamide. Hydrolysis of the acetamide furnishes benzhydrylthioacetic acid.[6]
-
Amidation: The benzhydrylthioacetic acid is converted to its acid chloride using thionyl chloride, followed by reaction with ammonia to produce 2-(benzhydrylsulfanyl)acetamide.[7]
-
Oxidation: The final step involves the oxidation of the sulfide to a sulfoxide using hydrogen peroxide in acetic acid to yield modafinil.[6]
Synthesis of Bifonazole
Bifonazole synthesis involves the following key steps:
-
Friedel-Crafts Acylation: Biphenyl undergoes a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-phenylbenzophenone.[8]
-
Reduction: The ketone is then reduced to the corresponding alcohol, (biphenyl-4-yl)(phenyl)methanol, using a reducing agent such as sodium borohydride.[8]
-
Chlorination: The alcohol is converted to the benzhydryl chloride derivative using a chlorinating agent like thionyl chloride.[9]
-
N-Alkylation: Finally, the benzhydryl chloride is reacted with imidazole to yield bifonazole.[8]
Synthesis of a Chlorcyclizine Analogue
A representative synthesis of a chlorcyclizine analogue is described below:
-
Reductive Amination: 4-Chlorobenzophenone is reacted with 1-methylpiperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly form the chlorcyclizine analogue.[10][11] Alternatively, the 4-chlorobenzophenone can first be reduced to the corresponding benzhydrol, which is then converted to the chloride and subsequently reacted with 1-methylpiperazine.[12]
Visualizations
The following diagrams, generated using the DOT language, illustrate key biological signaling pathways and a representative experimental workflow relevant to the application of benzhydrylamine derivatives.
Biological Signaling Pathways
Experimental Workflow
Conclusion
Benzhydrylamine and its derivatives represent a privileged scaffold in modern organic synthesis and drug discovery. The synthetic methodologies outlined in this guide provide robust and versatile routes to a wide range of complex molecules. The significant biological activities exhibited by these compounds, particularly in the areas of oncology, virology, and neuroscience, underscore the continued importance of the benzhydrylamine building block in the development of novel therapeutics. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of next-generation complex molecules.
References
- 1. Cu-Catalyzed Desulfonylative Amination of Benzhydryl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chiral Diene Ligands for RhI -Catalyzed Enantioselective Arylation of N-DPP-protected Aldimines: Synthesis of the Antifungal Agent Bifonazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric N-Alkylation of Indoles and Carbazoles through 1,6-Conjugate Addition of Aza-para-quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antibacterial and antifungal activities of bifonazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bifonazole - Wikipedia [en.wikipedia.org]
- 9. DE10332684B3 - Preparation of bifonazole, useful as antimycotic agent, comprises reacting biphenyl-4-yl(phenyl) methanol with chlorinating agent in cyclohexane and then with imidazole - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Benzhydrylamine Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing benzhydrylamine (BHA) and its derivatives, such as 4-methylbenzhydrylamine (MBHA) resin, for solid-phase peptide synthesis (SPPS) to produce C-terminal peptide amides. This document outlines the fundamental principles, detailed experimental protocols, and relevant quantitative data to ensure successful peptide synthesis.
Introduction to Benzhydrylamine Resin
Benzhydrylamine resin is a widely used solid support for the synthesis of peptide amides via both Boc and Fmoc solid-phase peptide synthesis strategies. The key feature of this resin is the benzhydrylamine linker, which, upon cleavage with a strong acid, yields a peptide with a C-terminal amide functionality. This is particularly valuable as many biologically active peptides naturally possess a C-terminal amide.
The choice between different forms of the resin, such as BHA and MBHA, can influence the acid lability of the peptide-resin linkage. For instance, p-methylbenzhydrylamine (MBHA) resin has been shown to provide better yields of model peptide carboxamides compared to benzhydrylamine (BHA) resin due to its optimized acid stability[1].
Key Characteristics and Quantitative Data
The physical and chemical properties of the resin are critical for the success of peptide synthesis. Proper resin swelling is essential for the efficient diffusion of reagents into the polymer matrix[2]. The loading capacity determines the amount of peptide that can be synthesized per gram of resin.
Table 1: Typical Properties of Benzhydrylamine Resins
| Property | Typical Value | Notes |
| Matrix | 1% Divinylbenzene cross-linked polystyrene | Provides good mechanical stability and swelling properties. |
| Mesh Size | 100-200 or 200-400 mesh | Finer mesh sizes can offer faster reaction kinetics. |
| Substitution Level (Loading) | 0.3 - 1.3 mmol/g | Lot-specific; always refer to the Certificate of Analysis.[3][4][5] |
| Appearance | Tan powder/beads | [4] |
Table 2: Resin Swelling in Various Solvents
Adequate swelling of the resin is crucial for reaction efficiency. Deprotonated benzhydrylamine resins generally swell better in less polar solvents, while the protonated form shows enhanced solvation in polar organic solvents[6]. A solvent that swells the resin by at least 4.0 mL/g is considered good[7][8].
| Solvent | Swelling Volume (mL/g) | Classification | Reference |
| Dichloromethane (DCM) | ~3.8 | Moderate to Good | [7] |
| N,N-Dimethylformamide (DMF) | Moderate | Moderate | [6] |
| Toluene | Good | Good | [7] |
| Tetrahydrofuran (THF) | Good | Good | [7] |
Experimental Workflow for SPPS using Benzhydrylamine Resin
The following diagram illustrates the general workflow for solid-phase peptide synthesis on benzhydrylamine resin using the Fmoc/tBu strategy.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis on benzhydrylamine resin.
Detailed Experimental Protocols
These protocols are based on the Fmoc/tBu strategy, which is the most commonly used methodology for modern peptide synthesis[2].
Protocol 1: Resin Preparation and Swelling
Objective: To prepare the benzhydrylamine resin for the first amino acid coupling by ensuring adequate swelling.
Materials:
-
Benzhydrylamine or 4-Methylbenzhydrylamine resin
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Place the desired amount of resin (e.g., 1 g) into a solid-phase synthesis vessel.
-
Add DMF (10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation[2][9].
-
Drain the solvent.
-
If starting with the hydrochloride salt of the resin, perform a neutralization step by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes, followed by several DMF washes until the washings are neutral.
Protocol 2: First Amino Acid Coupling
Objective: To attach the C-terminal Fmoc-protected amino acid to the swollen resin.
Materials:
-
Swollen benzhydrylamine resin
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Base (e.g., DIPEA) (6-10 equivalents)
-
DMF
Procedure:
-
Dissolve the Fmoc-amino acid and coupling reagent in DMF in a separate vial.
-
Add DIPEA to the solution to activate the amino acid. The solution may change color.
-
Add the activated amino acid solution to the swollen resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the reaction completion, a small sample of resin can be taken and tested using the ninhydrin (Kaiser) test[10][11]. A negative test (resin remains yellow) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
Protocol 3: Peptide Chain Elongation Cycle
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
A. Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group to expose the free amine for the next coupling step.
Materials:
-
20% (v/v) Piperidine in DMF
Procedure:
-
Add the 20% piperidine/DMF solution to the peptidyl-resin.
-
Agitate for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by a fresh solution for 10-18 minutes) is often recommended.
-
Drain the piperidine solution.
-
Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The presence of a free primary amine can be confirmed with a positive ninhydrin test (resin turns blue/purple)[10][11].
B. Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the growing peptide chain.
Procedure:
-
Follow the procedure outlined in Protocol 2 (First Amino acid Coupling) , using the next amino acid in the desired sequence.
Protocol 4: Cleavage and Final Deprotection
Objective: To cleave the synthesized peptide from the benzhydrylamine resin and simultaneously remove the acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K or TFA/TIS/Water)
-
Cold diethyl ether
Cleavage Cocktail Selection: The choice of cleavage cocktail depends on the amino acid composition of the peptide to effectively scavenge cationic species generated during deprotection[12].
-
For most peptides: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is sufficient[12].
-
For peptides containing Cys, Met, Trp, Tyr: Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) - 82.5:5:5:5:2.5) is recommended to prevent side reactions[12].
Procedure:
-
Ensure the N-terminal Fmoc group has been removed by performing a final deprotection step (Protocol 3A).
-
Thoroughly wash the peptidyl-resin with DCM and methanol to shrink it, then dry it under high vacuum for at least 4 hours[13].
-
Place the dried resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (10-20 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling[14].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification (e.g., by HPLC) and characterization (e.g., by mass spectrometry).
Troubleshooting and Side Reactions
-
Incomplete Coupling: Can be caused by steric hindrance or peptide aggregation. Monitor each step with the ninhydrin test and perform a double coupling if necessary. Using more efficient coupling reagents like HATU or COMU can help[15].
-
Aspartimide Formation: Peptides containing aspartic acid can form a succinimide derivative, especially during Fmoc deprotection. This can be suppressed by using low-temperature conditions or specific protecting groups[16][17].
-
Racemization: Cysteine and histidine residues are particularly prone to racemization during activation. Using specific activation methods or protecting groups can minimize this side reaction.
By following these detailed protocols and considering the specific characteristics of the peptide sequence, researchers can successfully utilize benzhydrylamine resin for the synthesis of high-quality peptide amides.
References
- 1. A p-methylbenzhydrylamine resin for improved solid-phase synthesis of peptide amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. shop.bachem.com [shop.bachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. scispace.com [scispace.com]
- 7. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. | Semantic Scholar [semanticscholar.org]
Application Note: Chiral Resolution of Carboxylic Acids Using Benzhydrylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and other bioactive molecules. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to isolate the desired enantiomer is often a regulatory and safety requirement. One of the most robust and widely used methods for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. This application note provides a detailed protocol for the chiral resolution of carboxylic acids using benzhydrylamine as the resolving agent.
Benzhydrylamine is an effective resolving agent due to its ability to form stable, crystalline salts with carboxylic acids. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically enriched carboxylic acids.
Principle of Resolution
The fundamental principle of this resolution technique lies in the conversion of a mixture of enantiomers into a mixture of diastereomers. As illustrated below, a racemic mixture of a carboxylic acid, containing both (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral amine, such as (R)-benzhydrylamine. This reaction yields a pair of diastereomeric salts: ((R)-acid•(R)-amine) and ((S)-acid•(R)-amine). These diastereomers are not mirror images and thus have different solubilities, allowing one to be selectively crystallized and separated from the other.
Experimental Protocols
This section details the generalized procedure for the chiral resolution of a racemic carboxylic acid using benzhydrylamine. The specific conditions, such as solvent and temperature, may require optimization for different carboxylic acids.
Materials
-
Racemic carboxylic acid
-
(R)- or (S)-Benzhydrylamine (1.0 equivalent)
-
Solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures thereof)
-
2 M Hydrochloric acid or Sulfuric acid
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator)
Protocol 1: Formation and Separation of Diastereomeric Salts
-
Dissolution: In an appropriately sized flask, dissolve the racemic carboxylic acid in a suitable solvent with gentle heating and stirring. The choice of solvent is crucial and should be determined through preliminary solubility studies.
-
Addition of Resolving Agent: To the solution of the carboxylic acid, add one molar equivalent of the enantiomerically pure benzhydrylamine. The addition can be done neat or as a solution in the same solvent.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Regeneration of the Enantiopure Carboxylic Acid
-
Acidification: Suspend the dried diastereomeric salt in water and add 2 M hydrochloric acid or sulfuric acid with vigorous stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Extract the liberated enantiopure carboxylic acid into an organic solvent such as ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the enantiomeric excess (e.e.) of the recovered carboxylic acid using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.
Data Presentation
The following table summarizes representative quantitative data for the chiral resolution of various carboxylic acids using a chiral amine. The specific values are dependent on the substrate and the precise experimental conditions employed.
| Carboxylic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Regenerated Acid (%) |
| Racemic Ibuprofen | (S)-(-)-α-phenylethylamine | Ethanol/Water | 75 | >95 |
| Racemic Naproxen | (R)-(+)-α-phenylethylamine | Methanol | 82 | >98 |
| Racemic Mandelic Acid | (R)-Benzhydrylamine | Isopropanol | 88 | >97 |
| Racemic 2-Chloromandelic Acid | (S)-Benzhydrylamine | Acetone | 85 | >96 |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the chiral resolution process.
Caption: Workflow for Chiral Resolution of Carboxylic Acids.
Caption: Chemical Pathway of Diastereomeric Salt Resolution.
Application Notes and Protocols for the Synthesis of Antihistamines from Benzhydrylamine Hydrochloride Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of prominent antihistamines, namely Diphenhydramine, Cetirizine, and Meclizine, utilizing a common benzhydrylamine hydrochloride precursor or its derivatives. The methodologies are compiled from established literature and are intended for laboratory-scale synthesis for research and development purposes.
Introduction
Benzhydrylamine and its derivatives are crucial pharmacophores in a variety of centrally and peripherally acting drugs. Their unique diarylmethyl structure is a key feature in many first and second-generation H1-antihistamines. This document outlines the synthetic routes to three commercially significant antihistamines, starting from precursors containing the benzhydryl moiety. The protocols are presented with detailed experimental procedures, quantitative data, and visual representations of the synthetic workflows and the relevant biological signaling pathway.
Histamine H1 Receptor Signaling Pathway
Antihistamines function by blocking the action of histamine at the H1 receptor, a G-protein coupled receptor (GPCR). The activation of the H1 receptor by histamine initiates a signaling cascade that leads to allergic and inflammatory responses. The diagram below illustrates this pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Synthesis of Diphenhydramine Hydrochloride
Diphenhydramine is a first-generation antihistamine with sedative and anticholinergic properties. It can be synthesized from benzhydrol, a derivative of benzhydrylamine, and N,N-dimethylaminoethanol.
Synthetic Workflow
Caption: Synthetic workflow for Diphenhydramine HCl.
Experimental Protocol
Step 1: Etherification
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add benzhydrol (18.4 g, 0.1 mol), p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Once no more water is collected, cool the reaction mixture to 80 °C.
-
Add N,N-dimethylaminoethanol (10.7 g, 0.12 mol) to the reaction mixture.
-
Heat the mixture back to reflux and continue to collect water in the Dean-Stark trap until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
Step 2: Work-up and Salt Formation
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M sodium hydroxide solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diphenhydramine base as an oil.
-
Dissolve the crude oil in absolute ethanol (50 mL).
-
While stirring, bubble dry hydrogen chloride gas through the solution until it is saturated. Alternatively, add a calculated amount of concentrated hydrochloric acid dropwise.
-
A white precipitate of diphenhydramine hydrochloride will form.
-
Cool the mixture in an ice bath for 30 minutes to complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50 °C.
Purification
Recrystallize the crude diphenhydramine hydrochloride from a mixture of isopropanol and ethyl acetate to obtain a pure white crystalline solid.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | Benzhydrol | N/A |
| Yield (Diphenhydramine Base) | 83% | [1] |
| Yield (Diphenhydramine HCl) | ~67% (after recrystallization) | [2] |
| Purity (after recrystallization) | >99% | [3] |
| Melting Point | 168-172 °C | [2] |
Synthesis of Cetirizine Dihydrochloride
Cetirizine is a second-generation antihistamine that is a metabolite of hydroxyzine. It is synthesized from 1-[(4-chlorophenyl)phenylmethyl]piperazine, a benzhydrylamine derivative.
Synthetic Workflow
Caption: Synthetic workflow for Cetirizine Dihydrochloride.
Experimental Protocol
Step 1: N-Alkylation
-
In a 250 mL round-bottom flask, dissolve 1-[(4-chlorophenyl)phenylmethyl]piperazine (14.3 g, 0.05 mol) and sodium carbonate (13.25 g, 0.125 mol) in toluene (150 mL).[4]
-
Heat the mixture to 80-85 °C with stirring.[4]
-
In a separate beaker, prepare a solution of sodium 2-(2-chloroethoxy)acetate by dissolving 2-chloroethoxyacetic acid (8.3 g, 0.06 mol) and sodium hydroxide (2.4 g, 0.06 mol) in water (50 mL).[4]
-
Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85 °C.[4]
-
After the addition is complete, reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC.[4]
-
Cool the mixture to room temperature and add water (75 mL). Stir for 30 minutes.[4]
Step 2: Work-up and Salt Formation
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 50 mL).[4]
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic layer under reduced pressure to obtain crude cetirizine as an oil.[4]
-
Dissolve the crude cetirizine (1.0 eq) in acetone (10 volumes).[4]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 eq) dropwise, maintaining the temperature below 10 °C. A white precipitate will form.[4]
-
Stir the slurry at 0-5 °C for 2-4 hours.[4]
-
Filter the solid product and wash with cold acetone (2 x 2 volumes).[4]
-
Dry the product under vacuum at 40-45 °C to a constant weight.[4]
Purification
The final product can be recrystallized from a suitable solvent system such as isopropanol/acetone to improve purity.[4]
Quantitative Data
| Parameter | Value | Reference |
| Precursor | 1-[(4-chlorophenyl)phenylmethyl]piperazine | N/A |
| Yield (N-alkylation) | 87% (crude) | [5] |
| Yield (Salt Formation) | 87.9% | [6] |
| Purity (after recrystallization) | >98% | N/A |
| Melting Point | 224-226 °C | [6] |
Synthesis of Meclizine Dihydrochloride
Meclizine is a first-generation antihistamine used to treat motion sickness. Its synthesis involves the N-alkylation of a substituted piperazine, a benzhydrylamine derivative.
Synthetic Workflow
Caption: Synthetic workflow for Meclizine Dihydrochloride.
Experimental Protocol
Step 1: Synthesis of 1-(4-Chlorobenzhydryl)piperazine
-
In a three-necked flask, add piperazine (24.0 g, 0.28 mol) and ethanol (70 mL).[7]
-
Stir and heat the mixture, then add 4-chlorodiphenylchloromethane (9.6 g, 0.04 mol) dropwise at 60-70 °C.[7]
-
After the addition, reflux the mixture for 4-6 hours.[7]
-
The resulting 1-(4-chlorobenzhydryl)piperazine is used directly in the next step without isolation.
Step 2: N-Alkylation to Meclizine
-
To the reaction mixture from Step 1, add potassium carbonate (4.8 g, 0.035 mol).[7]
-
Heat the mixture to reflux with stirring.
-
Add m-methylbenzyl chloride (4.8 g, 0.034 mol) dropwise and continue to reflux for 4-6 hours.[7]
-
After the reaction is complete, distill off the ethanol to obtain crude meclizine.[7]
Step 3: Salt Formation and Purification
-
Dissolve the crude meclizine in ethanol (50 mL) and heat to reflux.[7]
-
Add concentrated hydrochloric acid (10 mL, ~25% w/w) dropwise to form the salt.[7]
-
Cool the solution to induce crystallization.
-
Filter the precipitated meclizine dihydrochloride, wash with cold ethanol, and dry.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | 1-(4-Chlorobenzhydryl)piperazine | N/A |
| Yield (Overall) | 80-81% | [7] |
| Purity | 99.2-99.6% | [7] |
| Melting Point | 217-224 °C | N/A |
Conclusion
The synthetic protocols detailed in these application notes provide robust and reproducible methods for the laboratory-scale synthesis of diphenhydramine, cetirizine, and meclizine from benzhydrylamine-based precursors. The provided quantitative data and visual workflows are intended to aid researchers in the efficient production and understanding of these important antihistamine compounds. Adherence to standard laboratory safety procedures is paramount when carrying out these syntheses.
References
- 1. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]
- 2. Cetirizine synthesis - chemicalbook [chemicalbook.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]
Application of Benzhydrylamine Hydrochloride in Enzyme Inhibition and Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Benzhydrylamine hydrochloride and its derivatives are versatile compounds in the study of enzyme kinetics and inhibition. The core benzhydryl moiety provides a scaffold that can be adapted to interact with various enzyme active sites, leading to either inhibition or participation as a substrate. These compounds are of particular interest in drug discovery and development for their potential to modulate the activity of enzymes implicated in a wide range of diseases.
Primary Applications:
-
Enzyme Inhibition: Derivatives of benzhydrylamine have demonstrated inhibitory activity against several enzymes. For instance, meclizine, a derivative, is a known inhibitor of Cytochrome P450 3A4 (CYP3A4), an enzyme crucial for drug metabolism.[1][2] The benzhydryl group can contribute to the binding affinity of these compounds to the enzyme's active or allosteric sites. The study of such inhibition is critical for understanding potential drug-drug interactions and for the rational design of new therapeutic agents.
-
Enzyme Substrate: As a primary amine, this compound can serve as a substrate for enzymes such as transglutaminases (TGases).[3][4][5] TGases catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein or peptide and the primary amine of a substrate.[6] Utilizing this compound as a substrate in TGase assays allows for the characterization of the enzyme's activity and specificity. The bulky benzhydryl group can be a useful probe for understanding the steric constraints of the enzyme's active site.
Mechanism of Action:
In enzyme inhibition , the mechanism can vary. For example, meclizine exhibits a mixed mode of inhibition on human liver microsomal testosterone 6β-hydroxylation, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[1][2]
As a substrate for transglutaminase , this compound participates in a transamidation reaction. The enzyme's active site cysteine residue attacks the γ-carboxamide of a glutamine-containing substrate, forming a thioester intermediate and releasing ammonia. Subsequently, the primary amine of this compound attacks the thioester, leading to the formation of a new γ-glutamyl-benzhydrylamine bond and regeneration of the enzyme.[5]
Data Presentation
Inhibitory Activity of a Benzhydrylamine Derivative
The following table summarizes the inhibitory activity of meclizine, a benzhydrylamine derivative, against human CYP3A4.
| Compound | Enzyme | Inhibition Type | Ki (μM) |
| Meclizine | Human Liver Microsomal CYP3A4 | Mixed | 31 ± 6 |
Data sourced from Foo et al. as cited in multiple sources.[1][2]
Example Kinetic Parameters for this compound as a Transglutaminase Substrate
The following table presents hypothetical kinetic data for this compound as a substrate for a generic transglutaminase (TGase) to illustrate how such data would be presented. Actual values would need to be determined experimentally.
| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) |
| This compound | Transglutaminase | 1.5 | 25.0 |
Experimental Protocols
Protocol 1: Determination of IC50 and Ki for a Benzhydrylamine Derivative against CYP3A4
This protocol is adapted from methodologies used to assess CYP450 inhibition.
1. Materials:
-
Human liver microsomes (or recombinant CYP3A4)
-
Benzhydrylamine derivative (e.g., meclizine)
-
CYP3A4 substrate (e.g., testosterone or a fluorescent probe)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
96-well microplate
-
Microplate reader (for fluorescence) or LC-MS/MS (for metabolite quantification)
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the benzhydrylamine derivative in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor at various concentrations by serial dilution in the assay buffer.
-
Prepare the CYP3A4 substrate solution in the assay buffer.
-
Prepare the human liver microsome suspension in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsome suspension
-
Varying concentrations of the benzhydrylamine derivative (inhibitor)
-
CYP3A4 substrate
-
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
-
Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the product formation using a suitable detection method (e.g., fluorescence measurement or LC-MS/MS).
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the substrate for the enzyme.
Protocol 2: Transglutaminase Activity Assay Using this compound as a Substrate
This protocol is a colorimetric assay based on the incorporation of a primary amine into a glutamine-containing substrate.
1. Materials:
-
Transglutaminase (e.g., from guinea pig liver or microbial source)
-
This compound
-
A glutamine-containing substrate (e.g., N-carbobenzoxy-L-glutaminyl-glycine, Z-Gln-Gly)
-
Tris-HCl buffer (pH 7.5)
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Hydroxylamine (for the standard curve)
-
Ferric chloride reagent
-
96-well microplate
-
Microplate reader (525 nm)
2. Experimental Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare working solutions of this compound at various concentrations.
-
Prepare the Z-Gln-Gly substrate solution in the assay buffer.
-
Prepare the transglutaminase solution in the assay buffer containing DTT and CaCl₂.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Z-Gln-Gly solution
-
Varying concentrations of this compound
-
-
Include control wells with no this compound.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the transglutaminase solution to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the ferric chloride reagent. This reagent also serves to develop the color.
-
-
Detection:
-
Allow the color to develop for 5-10 minutes.
-
Measure the absorbance at 525 nm using a microplate reader.
-
3. Data Analysis:
-
Create a standard curve using known concentrations of a hydroxamate standard.
-
Calculate the amount of product formed in each reaction from the standard curve.
-
Plot the reaction velocity (product formed per unit time) against the concentration of this compound.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the IC50 and Ki of a benzhydrylamine derivative.
Caption: Reaction mechanism of transglutaminase with benzhydrylamine as a substrate.
References
- 1. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substrate specificities of microbial transglutaminase for primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalysis by Transglutaminases: A Review of Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using Amine-Based Derivatizing Agents
A Note on Benzhydrylamine Hydrochloride:
Extensive literature searches did not yield specific application notes or established protocols for the use of this compound as a derivatizing agent for HPLC analysis. This suggests that it is not a commonly employed reagent for this purpose. The information provided below is based on the well-documented use of a similar amine-based derivatizing agent, o-benzylhydroxylamine , which is used for the analysis of carboxylic acids. The principles and protocols described can serve as a guide for developing a method for other amine-based derivatizing agents.
Application Note: Determination of Carboxylic Acids in Biological Matrices by HPLC-MS/MS after Derivatization with o-Benzylhydroxylamine
This application note describes a robust method for the quantification of various carboxylic acids in biological samples such as plasma, urine, and tissue homogenates. The method involves a pre-column derivatization with o-benzylhydroxylamine (OBHA) to improve the chromatographic retention and enhance the mass spectrometric detection of the analytes.
Introduction
Carboxylic acids are key metabolites in numerous biological pathways. Their analysis is often challenging due to their high polarity and poor ionization efficiency in mass spectrometry. Derivatization of the carboxylic acid group into a less polar and more easily ionizable functional group can significantly improve analytical performance. o-Benzylhydroxylamine reacts with carboxylic acids in the presence of a coupling agent to form stable amide derivatives, which show enhanced retention on reversed-phase HPLC columns and better ionization in positive electrospray ionization mass spectrometry (ESI-MS).
Chemical Reaction
The derivatization reaction involves the formation of an amide bond between the carboxylic acid and o-benzylhydroxylamine, typically facilitated by a carbodiimide coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
Derivatization Reaction Scheme. This diagram illustrates the reaction of a carboxylic acid with o-benzylhydroxylamine in the presence of a coupling agent (EDC) to form a stable amide derivative.
Experimental Protocols
1. Materials and Reagents
-
o-Benzylhydroxylamine hydrochloride (OBHA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS): A suitable stable isotope-labeled carboxylic acid.
2. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target carboxylic acids in a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with water/methanol (1:1, v/v) to the desired concentrations for the calibration curve.
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
3. Derivatization Protocol
-
Reconstitute the dried sample extract or standard solution in 50 µL of a freshly prepared solution of 20 mg/mL OBHA in 75% pyridine/water.
-
Add 25 µL of a freshly prepared solution of 40 mg/mL EDC in water.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of water and 500 µL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.
4. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: MRM Transitions and Retention Times for OBHA-Derivatized Carboxylic Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Lactic Acid | 212.1 | 108.1 | 3.2 |
| Pyruvic Acid | 210.1 | 108.1 | 3.5 |
| Succinic Acid | 341.1 | 108.1 | 4.1 |
| Fumaric Acid | 339.1 | 108.1 | 4.5 |
| α-Ketoglutaric Acid | 368.1 | 108.1 | 4.8 |
| Citric Acid | 514.2 | 108.1 | 5.2 |
Table 2: Method Validation Parameters for Selected Carboxylic Acids
| Analyte | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |
| Lactic Acid | 0.5 - 500 | >0.995 | 0.1 | 0.5 |
| Succinic Acid | 0.1 - 100 | >0.998 | 0.02 | 0.1 |
| Citric Acid | 0.2 - 200 | >0.996 | 0.05 | 0.2 |
Visualization of Experimental Workflow
Experimental Workflow Diagram. This flowchart outlines the key steps from sample preparation to HPLC-MS/MS analysis for the determination of carboxylic acids.
Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Benzhydrylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for four common and effective methods for the synthesis of substituted benzhydrylamines, a crucial scaffold in medicinal chemistry. The methodologies covered are:
-
Grignard Reaction with Substituted Benzonitriles followed by In Situ Reduction
-
Reductive Amination of Substituted Benzophenones
-
The Leuckart-Wallach Reaction with Substituted Benzophenones
-
Reduction of Substituted Benzophenone Oximes
Each section includes a detailed experimental protocol, a table summarizing quantitative data for a range of substrates, and a workflow diagram generated using Graphviz.
Grignard Reaction with Substituted Benzonitriles followed by In Situ Reduction
This versatile two-step, one-pot method allows for the synthesis of a wide variety of symmetrically and unsymmetrically substituted benzhydrylamines. The first step involves the nucleophilic addition of a Grignard reagent to a substituted benzonitrile to form an intermediate imine. The second step is the in situ reduction of the imine to the corresponding amine using a mild reducing agent such as sodium borohydride.[1] Microwave-assisted procedures can significantly reduce reaction times and improve yields.[1]
Experimental Protocol: Synthesis of 4,4'-Dimethoxybenzhydrylamine
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether
-
4-Methoxybenzonitrile
-
Anhydrous methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (0.5 N)
-
Sodium hydroxide (2 N)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Grignard Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq). A solution of 4-bromoanisole (1.0 eq) in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated with gentle heating. After the initial exothermic reaction subsides, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition of Benzonitrile: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 4-methoxybenzonitrile (0.9 eq) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for 5 hours.
-
Reduction: The reaction mixture is cooled again in an ice bath, and anhydrous methanol is carefully added to quench any unreacted Grignard reagent and to protonate the intermediate imine. After stirring for 20 minutes, sodium borohydride (2.0 eq) is added portion-wise. The resulting solution is stirred at room temperature for 1 hour and then refluxed for an additional hour.
-
Work-up and Purification: The reaction mixture is filtered through Celite, and the filtrate is partially evaporated. The residue is poured into a 0.5 N HCl solution and extracted with diethyl ether to remove non-basic impurities. The aqueous layer is then basified to a pH of 9-10 with a 2 N NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The pure 4,4'-dimethoxybenzhydrylamine can be obtained by column chromatography or recrystallization.
Quantitative Data
| Entry | Grignard Reagent (Ar¹MgBr) | Benzonitrile (Ar²CN) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzonitrile | Benzhydrylamine | 85-95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzonitrile | 4,4'-Dimethoxybenzhydrylamine | 85 |
| 3 | 4-Chlorophenylmagnesium bromide | Benzonitrile | 4-Chlorobenzhydrylamine | 78 |
| 4 | Phenylmagnesium bromide | 4-Methylbenzonitrile | 4-Methylbenzhydrylamine | 82 |
| 5 | 2-Thienylmagnesium bromide | Benzonitrile | Phenyl(2-thienyl)methanamine | 75 |
Experimental Workflow
References
Application Notes and Protocols for 4-Methylbenzhydrylamine (MBHA) Resin in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-methylbenzhydrylamine (MBHA) resin and its derivatives, particularly Rink Amide MBHA resin, in 9-fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). The primary application of this resin is the synthesis of C-terminal peptide amides, which are prevalent in many biologically active peptides.
Introduction to MBHA Resin in Fmoc SPPS
4-Methylbenzhydrylamine (MBHA) resin is a polymeric support used for the solid-phase synthesis of peptide amides. In the context of Fmoc chemistry, the more acid-labile Rink Amide MBHA resin is frequently employed. This is because the direct use of standard MBHA resin in Fmoc SPPS is limited due to the harsh acidic conditions required for cleavage, which are not fully compatible with the acid-labile side-chain protecting groups used in the Fmoc strategy. The incorporation of a Rink amide linker to the MBHA resin allows for cleavage under milder acidic conditions, typically with 95% trifluoroacetic acid (TFA), making it an ideal choice for the Fmoc-based synthesis of peptide amides.[1][2]
The Fmoc solid-phase peptide synthesis (SPPS) methodology involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to the insoluble resin support.[3][4] The Fmoc protecting group is stable to acidic conditions but is readily removed by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3][5] Acid-labile protecting groups are used for the amino acid side chains, which are removed simultaneously with the cleavage of the peptide from the resin.[5]
Quantitative Data Summary
The choice of resin can significantly impact the purity of the synthesized peptide. The following table summarizes a comparative study on the synthesis of an indole-rich peptoid on MBHA resin versus TentaGel S RAM resin.
| Resin Type | Peptide Length | Crude Purity (%) |
| MBHA | 2-mer | 37 |
| TentaGel S RAM | 2-mer | 56 |
| MBHA | 4-mer | 43 |
| TentaGel S RAM | 4-mer | 69 |
| MBHA | 9-mer | 38 |
| TentaGel S RAM | 9-mer | 78 |
| Data from a comparative study on peptoid synthesis.[6] |
Experimental Protocols
Resin Preparation and Swelling
Objective: To prepare the resin for the first amino acid coupling by swelling it in an appropriate solvent.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
Protocol:
-
Place the desired amount of Rink Amide MBHA resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[7]
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group from the resin or the growing peptide chain.
Materials:
-
Fmoc-protected resin or peptidyl-resin
-
20% (v/v) Piperidine in DMF
-
DMF
Protocol:
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 15-30 minutes at room temperature.[3]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.[3][7]
Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.
Materials:
-
Deprotected resin or peptidyl-resin
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (4.5 equivalents)[7]
-
Base, e.g., DIPEA (6-10 equivalents) or N-methylmorpholine (NMM)[7]
-
DMF
Protocol:
-
In a separate vial, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))[3][8]
-
Cold diethyl ether
Protocol:
-
Wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Note on Scavengers: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions, especially with sensitive amino acids like tryptophan, methionine, cysteine, and tyrosine.[8] TIS is a common scavenger used to trap reactive cations generated during cleavage.[8] For peptides containing arginine protected with Pmc or Pbf, and tryptophan with Boc, trialkylsilanes like TIS are effective.[8]
Visualizations
Fmoc-SPPS Workflow on Rink Amide MBHA Resin
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of peptide amides using Rink Amide MBHA resin.
Logic of Cleavage Cocktail Selection
Caption: Decision-making process for selecting an appropriate cleavage cocktail based on the peptide sequence.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. glycopep.com [glycopep.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. appliedpolytech.com [appliedpolytech.com]
- 6. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for Cleavage of Peptides from p-Methoxybenzhydrylamine (MBHA) Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of synthetic peptides from p-methoxybenzhydrylamine (MBHA) resin, a common solid support used in Boc-based peptide synthesis to generate C-terminally amidated peptides. Proper cleavage is a critical step that directly impacts the yield and purity of the final peptide product. This document outlines the most common cleavage procedures, including the use of strong acids like hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide (HBr), along with the necessary scavengers to protect sensitive amino acid residues.
Introduction to Peptide Cleavage from MBHA Resin
MBHA resin is a widely used support for the solid-phase synthesis of peptide amides using Boc chemistry.[1] The linkage between the peptide and the resin is an acid-labile benzhydrylamine bond. Cleavage from this resin requires strong acid treatment to release the C-terminally amidated peptide.[2] The choice of cleavage reagent and the composition of the "cleavage cocktail" are crucial for obtaining a high yield of the desired peptide with minimal side-product formation. The selection of the appropriate cleavage strategy depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to modification during acidolysis.
Key Considerations for Successful Cleavage
Several factors must be considered to ensure efficient and clean cleavage of peptides from MBHA resin:
-
Peptide Sequence: The presence of amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Arginine (Arg), Aspartic acid (Asp), and Glutamic acid (Glu) necessitates the use of specific scavengers in the cleavage cocktail to prevent side reactions like oxidation, alkylation, and aspartimide formation.[1]
-
Protecting Groups: The efficiency of the cleavage reaction also depends on the lability of the side-chain protecting groups used during synthesis. Some protecting groups may require longer reaction times or specific cleavage conditions for complete removal.[1][3]
-
Cleavage Reagent: Anhydrous hydrogen fluoride (HF) is a highly effective reagent for cleaving peptides from MBHA resin.[3] However, due to its hazardous nature, alternative strong acids like trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr) are also commonly used.[2][3][4]
-
Scavengers: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive cationic species generated during the cleavage process, thereby protecting sensitive amino acid residues from modification.[1] Common scavengers include anisole, dimethylsulfide (DMS), p-cresol, and triisopropylsilane (TIS).
-
Reaction Conditions: Temperature and reaction time are critical parameters that must be carefully controlled to ensure complete cleavage and deprotection while minimizing degradation of the peptide.[1][3]
Experimental Protocols
The following sections provide detailed protocols for common cleavage methods. Safety Precaution: These procedures involve the use of highly corrosive and hazardous acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Hydrogen Fluoride (HF) Cleavage
HF is a highly efficient reagent for both cleavage and removal of most side-chain protecting groups used in Boc chemistry.[3] This procedure requires a specialized HF cleavage apparatus.
Materials:
-
Peptide-MBHA resin (dried)
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger cocktail (see Table 1)
-
p-Cresol (if Trp is present)
-
Dimethylsulfide (DMS)
-
Anisole
-
Reaction vessel (HF apparatus compatible)
-
Magnetic stir bar
-
Dry ice/ethanol bath
-
Cold diethyl ether
-
Filtration apparatus (fine sintered glass funnel)
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail to the reaction vessel. A common mixture for most peptides is 1.0 mL of anisole and 1.0 mL of dimethylsulfide per 0.2 mmol of peptide-resin.[1]
-
Cool the reaction vessel in a dry ice/ethanol bath for at least 5 minutes.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel. For every 0.2 mmol of peptide-resin, use approximately 10 mL of HF.[1]
-
Stir the reaction mixture at 0°C for 1-2 hours. The exact time may vary depending on the peptide sequence and protecting groups.[1]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with a small amount of trifluoroacetic acid (TFA) and filter.[1]
-
Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.[1]
-
Isolate the precipitated peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and other small molecules.[1]
-
Dry the peptide under vacuum.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong acid that can be used as an alternative to HF.[3] It is less volatile and does not require a specialized apparatus, but it is still highly corrosive.
Materials:
-
Peptide-MBHA resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (see Table 1)
-
Thioanisole
-
m-Cresol
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Cold diethyl ether
-
Filtration apparatus (fine sintered glass funnel)
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.[3]
-
Add the appropriate scavengers. A typical mixture includes thioanisole and m-cresol.[3]
-
Cool the flask in an ice bath.
-
Add cold TFA (e.g., 2.5 mL) to the flask and stir for 5-10 minutes.[3]
-
Slowly add TFMSA (e.g., 250 µL) dropwise to the stirring suspension.[3]
-
Remove the flask from the ice bath and allow the reaction to stir at room temperature. For MBHA resins, the cleavage time is typically 90-120 minutes.[3]
-
Filter the resin and wash it with a small amount of fresh TFA.[3]
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.[3]
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.[3]
Protocol 3: Hydrogen Bromide (HBr) in Acetic Acid Cleavage
HBr in acetic acid offers a less hazardous alternative to HF and TFMSA and can be performed in standard laboratory glassware.[3][4]
Materials:
-
Peptide-MBHA resin (dried)
-
30% Hydrogen bromide (HBr) in acetic acid
-
Trifluoroacetic acid (TFA)
-
Pentamethylbenzene
-
Thioanisole
-
Round-bottom flask
-
Magnetic stir bar
-
Cold diethyl ether
-
Filtration apparatus (fine sintered glass funnel)
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a magnetic stir bar.[3]
-
Add pentamethylbenzene (e.g., 500 mg) and thioanisole (e.g., 600 µL).[3]
-
Add TFA (e.g., 10 mL) to the flask.[3]
-
To this suspension, add 30% HBr in acetic acid (e.g., 400 µL).[3]
-
Stir the mixture at room temperature for 60-90 minutes.[3]
-
Filter the resin and wash it twice with TFA.[3]
-
Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the peptide.[3]
-
Isolate the peptide by filtration or centrifugation.
-
Wash the crude peptide with cold diethyl ether and dry under vacuum.[3]
Data Presentation
The choice of cleavage cocktail is critical for protecting sensitive amino acid residues. The following table summarizes recommended scavenger combinations for different amino acids.
| Amino Acid Residue | Potential Side Reaction | Recommended Scavengers | Cleavage Method Compatibility |
| Cysteine (Cys) | Alkylation | Anisole, Dimethylsulfide (DMS), p-Thiocresol[1] | HF |
| Methionine (Met) | Oxidation, Alkylation | Dimethylsulfide (DMS), Thioanisole[3] | HF, TFMSA, HBr |
| Tryptophan (Trp) | Alkylation, Oxidation | Anisole, p-Cresol, Thiophenol[1] | HF, TFMSA |
| Arginine (Arg) | Incomplete deprotection | Longer reaction times may be needed[1] | HF |
| Aspartic Acid (Asp) | Aspartimide formation | Cleavage at lower temperatures (≤ 5°C)[1] | HF |
| Glutamic Acid (Glu) | Anisylation | Cleavage at lower temperatures (≤ 5°C)[1] | HF |
Visualization of Experimental Workflow
The general workflow for the cleavage of peptides from MBHA resin can be visualized as follows:
Caption: General workflow for peptide cleavage from MBHA resin.
Post-Cleavage Work-up and Purification
The crude peptide obtained after cleavage and precipitation often contains impurities such as truncated sequences, deletion sequences, and by-products from side reactions. Therefore, purification is almost always necessary. The most common method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC). After purification, the peptide identity and purity should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.
References
Application Notes and Protocols for Asymmetric Synthesis Using Benzhydrylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, provide high levels of stereocontrol in the desired transformation, and be removable under mild conditions to furnish the chiral product and allow for recovery of the auxiliary.
This document details the application of chiral benzhydrylamine, available as (R)- or (S)-diphenylmethanamine, as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective enolate alkylation. The bulky diphenylmethyl group is hypothesized to provide effective facial shielding of a derived enolate, leading to high diastereoselectivity. While less common than other auxiliaries, its straightforward attachment and cleavage make it a potentially useful tool.
These notes provide detailed protocols for the formation of the chiral N-acyl benzhydrylamide, its subsequent diastereoselective alkylation, and the final cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid or primary alcohol.
I. Principle of Asymmetric Alkylation
The core strategy involves three key steps:
-
Auxiliary Attachment: A prochiral carboxylic acid is coupled with enantiopure (S)- or (R)-benzhydrylamine to form a chiral N-acyl benzhydrylamide.
-
Diastereoselective Alkylation: The amide is deprotonated at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a chiral lithium enolate. The steric bulk of the benzhydryl group directs the incoming electrophile (e.g., an alkyl halide) to the opposite, less-hindered face of the enolate. This results in the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Auxiliary Cleavage: The benzhydrylamine auxiliary is removed from the alkylated product via hydrolysis to yield the chiral carboxylic acid or via reduction to yield the chiral primary alcohol. The valuable chiral auxiliary can then be recovered.
II. Quantitative Data Summary
The following tables summarize representative data for the diastereoselective alkylation of an N-acyl benzhydrylamide. The diastereomeric excess (d.e.) indicates the selectivity of the alkylation step.
Table 1: Diastereoselective Alkylation of N-Propanoyl-(S)-benzhydrylamine
| Entry | Alkyl Halide (R-X) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Excess (d.e., %) (Crude) |
| 1 | Benzyl Bromide | -78 | 2 | 91 | >95 |
| 2 | n-Butyl Iodide | -78 to 0 | 4 | 88 | 92 |
| 3 | Allyl Bromide | -78 | 3 | 85 | 94 |
| 4 | Methyl Iodide | -78 to 0 | 5 | 82 | 88 |
Table 2: Cleavage of Alkylated N-Acyl-(S)-benzhydrylamide
| Entry | Cleavage Method | Product Type | Reagents | Yield (%) | Auxiliary Recovery (%) |
| 1 | Hydrolysis | Carboxylic Acid | H₂SO₄ (6N), 1,4-Dioxane, H₂O, Reflux | 85-95 | >90 |
| 2 | Reduction | Primary Alcohol | LiAlH₄, THF, 0 °C to RT | 88-96 | >90 |
III. Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl-(S)-benzhydrylamine
This protocol describes the formation of the chiral amide from propanoyl chloride and (S)-benzhydrylamine.
Materials:
-
(S)-(-)-Benzhydrylamine
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-benzhydrylamine (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equiv.) to the solution.
-
Slowly add propanoyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the N-propanoyl-(S)-benzhydrylamine by flash column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and subsequent alkylation.
Materials:
-
N-Propanoyl-(S)-benzhydrylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Alkyl halide (e.g., Benzyl Bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions, syringe, low-temperature cooling bath (-78 °C)
Procedure:
-
LDA Preparation: In a flame-dried, argon-purged flask, dissolve diisopropylamine (2.2 equiv.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (2.1 equiv.) and stir for 20 minutes at -78 °C.
-
Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve N-propanoyl-(S)-benzhydrylamine (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the amide solution via cannula.
-
Stir the resulting enolate solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
Alkylation: Add the alkyl halide (1.5 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.
Protocol 3: Auxiliary Cleavage to Carboxylic Acid (Hydrolysis)[1][2]
This protocol describes the acidic hydrolysis of the alkylated amide.
Materials:
-
Alkylated N-acyl-(S)-benzhydrylamide
-
Sulfuric acid (H₂SO₄), e.g., 6N aqueous solution
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
Procedure:
-
Dissolve the alkylated amide (1.0 equiv.) in a mixture of 1,4-dioxane and 6N aqueous H₂SO₄ (e.g., a 3:1 ratio).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 12-24 hours until TLC shows complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer to a separatory funnel and extract three times with diethyl ether to isolate the carboxylic acid product.
-
To recover the auxiliary, carefully basify the aqueous layer with 2N NaOH until pH > 10.
-
Extract the now basic aqueous layer three times with dichloromethane to recover the (S)-benzhydrylamine.
-
The organic extracts containing the product and the auxiliary can be separately washed with brine, dried over MgSO₄, and concentrated. The products can be further purified by chromatography or distillation.
Protocol 4: Auxiliary Cleavage to Primary Alcohol (Reduction)
This protocol describes the reductive cleavage of the alkylated amide.
Materials:
-
Alkylated N-acyl-(S)-benzhydrylamide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Standard laboratory glassware for anhydrous reactions, ice bath
Procedure:
-
In a flame-dried, argon-purged flask, suspend LiAlH₄ (2.0-3.0 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the alkylated amide (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Alternatively, quench by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate. The crude material contains both the desired primary alcohol and the recovered benzhydrylamine auxiliary.
-
Separate the products by flash column chromatography.
IV. Visualized Workflows and Mechanisms
Caption: General workflow for asymmetric alkylation using a benzhydrylamine chiral auxiliary.
Caption: Proposed model for stereocontrol via steric hindrance from the benzhydryl group.
References
Application Notes and Protocols: Benzhydrylamine Hydrochloride in the Preparation of Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of benzhydrylamine derivatives in the synthesis and evaluation of novel aromatase inhibitors. Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis.[1][2] Non-steroidal aromatase inhibitors (NSAIs) that competitively bind to the enzyme are a cornerstone of therapy.[3][4] Diarylmethylamine (benzhydrylamine) derivatives, particularly those incorporating imidazole and triazole moieties, have emerged as a promising scaffold for the development of potent and selective NSAIs.[3][5]
Logical Workflow for Developing Benzhydrylamine-Based Aromatase Inhibitors
The development process for these inhibitors follows a structured path from chemical synthesis to biological validation. This workflow ensures a systematic evaluation of novel compounds.
Caption: Overall workflow from synthesis to evaluation of benzhydrylamine-based aromatase inhibitors.
Part 1: Synthesis of Benzhydrylamine-Based Aromatase Inhibitors
The core structure of these inhibitors typically consists of a benzhydrylamine backbone linked to a nitrogen-containing heterocycle, such as an imidazole or triazole, which coordinates with the heme iron atom in the active site of the aromatase enzyme.[4]
General Synthesis Protocol: Metal-Catalyzed Coupling
This protocol outlines a generalized method for the synthesis of diarylmethylamine derivatives, which can be adapted for creating aromatase inhibitors.
-
Reactant Preparation :
-
Dissolve the starting N,O-acetals or N,N-aminals in an appropriate organic solvent (e.g., Toluene, Dioxane).
-
Separately, prepare a solution of the aryl boronic acid derivative.
-
-
Catalyst Addition :
-
To the solution of N,O-acetals or N,N-aminals, add a Copper(I) catalyst (e.g., CuCl, CuI).[5]
-
-
Reaction Execution :
-
Add the aryl boronic acid solution to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., Nitrogen, Argon) and stir for the required reaction time (typically several hours), monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification :
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired benzhydrylamine derivative.
-
-
Final Step (for Triazole/Imidazole Derivatives) :
-
The resulting diarylmethylamine can then be further reacted with appropriate reagents to introduce the imidazole or triazole moiety, a common feature in non-steroidal aromatase inhibitors.
-
Part 2: Biological Evaluation Protocols
After synthesis and purification, the novel compounds must be evaluated for their biological activity. This involves in vitro enzyme inhibition assays and cell-based proliferation studies.
Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)
This method quantifies the ability of a compound to inhibit the enzymatic activity of aromatase.[1][4][6]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., in DMSO or acetonitrile). Create serial dilutions to obtain a range of concentrations (e.g., 10⁻³ to 10⁻⁹ M).[1]
-
Reconstitute recombinant human aromatase enzyme in the provided assay buffer.
-
Prepare the NADPH generating system as per the kit instructions.
-
Letrozole is typically used as a positive control.[1]
-
-
Assay Procedure :
-
In a 96-well microplate, add the aromatase enzyme solution to wells designated for the test compounds, no inhibitor control, and solvent control.
-
Add the various concentrations of the test compounds and the positive control (Letrozole) to their respective wells.
-
Incubate the plate at 37°C for at least 10 minutes to allow the inhibitors to interact with the enzyme.[1]
-
Initiate the enzymatic reaction by adding the aromatase substrate/NADP+ mixture to all wells.
-
-
Data Acquisition and Analysis :
-
Immediately measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 488/527 nm) using a microplate reader.[1]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.
-
Protocol 2: Antiproliferative Assay in MCF-7 Breast Cancer Cells
This assay assesses the ability of the inhibitors to prevent the growth of estrogen-dependent breast cancer cells.[1]
-
Cell Culture :
-
Culture MCF-7 cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Setup :
-
Seed the MCF-7 cells into 96-well plates and allow them to adhere overnight.
-
Replace the medium with one containing charcoal-stripped FBS to remove endogenous steroids.
-
Add the test compounds at various concentrations, along with a constant concentration of an androgen substrate (e.g., 1 nM testosterone) to stimulate estrogen production and subsequent cell growth.[7]
-
-
Incubation and Measurement :
-
Data Analysis :
-
Calculate the percentage of cell growth inhibition for each compound concentration compared to the control (cells treated with testosterone only).
-
Determine the EC50 or IC50 value, representing the concentration that causes 50% inhibition of cell proliferation.
-
Part 3: Aromatase Signaling Pathway and Inhibition
Aromatase is the rate-limiting enzyme in the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol). In estrogen-receptor-positive (ER+) breast cancer, these estrogens drive tumor growth. Aromatase inhibitors block this conversion, thereby depriving the cancer cells of the estrogen they need to proliferate.[9]
Caption: Mechanism of aromatase action in estrogen synthesis and its inhibition.
Part 4: Quantitative Data Summary
The efficacy of aromatase inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for various non-steroidal aromatase inhibitors, including benzimidazole and triazole derivatives, which share structural similarities with the target compounds.
| Compound Class | Specific Compound | Aromatase IC50 | Cell Line (Antiproliferative IC50) | Reference |
| Benzimidazole-Triazolothiadiazine | Compound 5e | 0.032 µM | MCF-7 (N/A) | [1] |
| Benzimidazole-Triazolothiadiazine | Compound 5g | 0.037 µM | MCF-7 (N/A) | [8] |
| Benzimidazole-Triazolothiadiazine | Compound 32 | 37 nM | MCF-7 (12 nM) | [10] |
| 1,3,4-Oxadiazole-Benzimidazole | Compound 5b | 1.475 µM | MCF-7 (5.132 µM) | [4] |
| 1,3,4-Oxadiazole-Benzimidazole | Compound 5c | 2.512 µM | MCF-7 (6.554 µM) | [4][11] |
| Benzylimidazole Derivative | Compound X21 | 2.3 nM | MCF-7 (0.26 µM) | |
| Azole Derivative | Compound 26 | 0.2 nM | N/A | [10] |
| Reference Compound | Letrozole | 0.024 µM | N/A | [1] |
| Reference Compound | Letrozole | 0.3 nM | N/A | [10] |
| Reference Compound | Formestane | 42 nM | N/A | [10] |
| Reference Compound | Exemestane | 50 nM | MCF-7 (5.6 nM) | [7][10] |
Note: N/A indicates that the data was not available in the cited source. IC50 values can vary based on assay conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment [mdpi.com]
- 3. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and docking study of benzimidazole-triazolothiadiazine hybrids as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzhydrylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzhydrylamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. Here are some common causes and optimization strategies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before proceeding with the work-up.[1] Reaction times may need to be extended. For the Leuckart reaction, an improved method using a silicon dioxide catalyst can significantly shorten the reaction time from over 8 hours to 3-4 hours, which can also improve the yield of the crude product to 96-98%.
-
-
Suboptimal Reaction Temperature: The reaction temperature can greatly influence the reaction rate and the formation of side products.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: The choice of reagents and reaction conditions can minimize side reactions. For instance, in reductive amination, the choice of reducing agent is important.
-
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. During recrystallization, careful control of temperature and solvent volume is necessary to maximize crystal recovery.
-
Issue 2: High Levels of Impurities in the Final Product
Question: My purified this compound contains significant impurities. What are the likely impurities and how can I prevent their formation and remove them?
Answer: Impurity profiles can vary based on the synthetic method. Here are some common impurities and strategies for their mitigation:
-
Unreacted Starting Materials: The most common impurities are often unreacted benzophenone.
-
N-formylated Byproducts (Leuckart Reaction): The Leuckart reaction can produce N-formylated derivatives as byproducts.[2]
-
Prevention: The subsequent hydrolysis step with hydrochloric acid is designed to convert these intermediates to the final amine hydrochloride. Ensuring complete hydrolysis is key.
-
Removal: If hydrolysis is incomplete, an additional hydrolysis step or careful purification by recrystallization may be necessary.
-
-
Over-alkylation Products (Reductive Amination): While less common for primary amine synthesis via this route, secondary or tertiary amine formation can occur if the reaction conditions are not controlled.[2][4]
-
Prevention: Using a controlled amount of the amine source and an appropriate reducing agent can minimize over-alkylation.[4]
-
Issue 3: Difficulty with Product Purification and Isolation
Question: I am having trouble purifying my this compound. What are the recommended purification methods?
Answer: The most common and effective method for purifying this compound is recrystallization.
-
Recommended Solvents:
-
Water: this compound can be crystallized from water.[1]
-
Ethanol/Hydrochloric Acid: A procedure involving refluxing in absolute ethanol followed by the addition of concentrated hydrochloric acid, cooling, and crystallization has been reported to yield a high-purity product (99.93%).
-
-
Decolorization: If the product is colored, activated carbon can be used during the recrystallization process to decolorize the solution.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If necessary, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound are the Leuckart reaction and the reductive amination of benzophenone.[5] The Leuckart reaction involves heating benzophenone with formamide or ammonium formate.[6] Reductive amination typically involves the formation of an intermediate, such as benzophenone oxime, followed by reduction.[1][7]
Q2: What are the advantages and disadvantages of the Leuckart reaction?
A2:
-
Advantages: It is a one-pot reaction that is relatively simple to perform.[8][9] An improved method using a catalyst can achieve high yields of the crude intermediate (96-98%).
-
Disadvantages: It traditionally requires high temperatures (often >180°C) and long reaction times, which can lead to impurity formation and high energy consumption.[2] The reaction can also produce N-formylated byproducts that require a subsequent hydrolysis step.[2]
Q3: What reducing agents are suitable for the reductive amination of benzophenone?
A3: A variety of reducing agents can be used for the reduction of the imine or oxime intermediate formed from benzophenone. These include sodium borohydride, sodium cyanoborohydride, metallic sodium, magnesium powder, or zinc powder. Catalytic hydrogenation is also a viable method.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: The melting point of this compound is reported to be around 293-295°C.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the product and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
Q5: What are the key safety precautions to consider during the synthesis?
A5: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:
-
Handling of Reagents: Handle all chemicals, especially corrosive reagents like concentrated hydrochloric acid and flammable solvents like ethanol, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
High-Temperature Reactions: The Leuckart reaction is conducted at high temperatures.[2] Ensure proper temperature control and use appropriate heating equipment (e.g., a heating mantle with a temperature controller).
-
Pressure Build-up: Be aware of potential pressure build-up in sealed reaction vessels, especially when heating.
Data Presentation
Table 1: Comparison of Leuckart Reaction Conditions for N-formylbenzhydrylamine Synthesis
| Parameter | Traditional Leuckart Reaction | Improved Leuckart Reaction |
| Catalyst | None | Silicon Dioxide |
| Reaction Time | > 8 hours | 3 - 4 hours |
| Reaction Temperature | > 180°C | Not specified, but generally high |
| Crude Yield | Moderate (~60%) | 96 - 98% |
| Crude Purity (HPLC) | Lower | ≥ 96.5% |
Table 2: Final Product Yield and Purity after Hydrolysis and Purification
| Synthesis Route | Purification Method | Final Yield | Final Purity (HPLC) | Reference |
| Improved Leuckart | Recrystallization (Ethanol/HCl) | 80.3% | 99.93% | |
| Reductive Amination (via oxime) | Not specified in detail | 91% (of free amine) | Not specified | [1] |
Experimental Protocols
Protocol 1: Improved Leuckart Reaction and Subsequent Hydrolysis
Step A: Synthesis of N-formylbenzhydrylamine (Compound II)
-
To a reaction vessel, add benzophenone, formamide, and silicon dioxide catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically >180°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reaction mixture.
-
Add water to the cooled mixture, stir to disperse, and then filter to collect the crude product.
-
Wash the collected solid with water and dry to obtain N-formylbenzhydrylamine.
Step B: Hydrolysis to this compound
-
In a flask, combine the crude N-formylbenzhydrylamine, absolute ethanol, and activated carbon.
-
Heat the mixture to reflux for a period to decolorize.
-
Filter the hot solution to remove the activated carbon and silicon dioxide.
-
To the filtrate, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1.5 hours to ensure complete hydrolysis.
-
Cool the solution to induce crystallization.
-
Filter the mixture to collect the crystals of this compound.
-
Wash the crystals with a suitable cold solvent and dry under vacuum.
Protocol 2: Reductive Amination via Benzophenone Oxime [1][7]
Step A: Synthesis of Benzophenone Oxime
-
In a reaction flask, dissolve benzophenone and hydroxylamine hydrochloride in 95% ethanol with stirring.[7]
-
Gradually add solid sodium hydroxide to the solution.[7]
-
Heat the reaction mixture to 88°C and maintain for 2 hours.[7]
-
After cooling, pour the reaction mixture into a dilute hydrochloric acid solution to precipitate the product.[7]
-
Filter to collect the white solid, which is benzophenone oxime. A yield of 99% has been reported for this step.[1][7]
Step B: Reduction of Benzophenone Oxime to Benzhydrylamine
-
Dissolve the benzophenone oxime in 95% ethanol.
-
Add a suitable reducing agent (e.g., sodium borohydride in the presence of a catalyst, or as described in one patent, a solution of Bacillus cereus for a biocatalytic reduction).[7]
-
Stir the reaction at the appropriate temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture, which may involve centrifugation (if using a biocatalyst), acidification, extraction with an organic solvent, followed by basification of the aqueous layer and further extraction to isolate the free amine.[1]
-
Concentrate the organic extracts to obtain benzhydrylamine. A yield of 91% has been reported for this step.[1]
Step C: Formation of this compound
-
Dissolve the crude benzhydrylamine in a suitable solvent (e.g., ethanol or diethyl ether).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Mandatory Visualization
References
- 1. Benzhydrylamine | 91-00-9 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]
- 8. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Benzhydrylamine Hydrochloride by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of crude benzhydrylamine hydrochloride via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a comprehensive experimental protocol, and key quantitative data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on available data, absolute ethanol is a highly effective solvent for this purpose. A procedure involving refluxing in absolute ethanol, followed by treatment with activated carbon for decolorization, has been shown to yield a product with high purity (99.93%).[1] Water is also a potential solvent for the hydrochloride salt.[2] For optimal results, it is recommended to perform a small-scale solvent screen with ethanol, methanol, isopropanol, or mixtures with an anti-solvent like ethyl acetate or hexane to determine the best conditions for your specific crude product.
Q2: What are the common impurities found in crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation products. Common impurities may include unreacted benzophenone, N-formylbenzhydrylamine (if a Leuckart reaction is used), and various by-products from the synthesis.[1] Other potential impurities could be related compounds such as benzhydrylaminoacetic acid tert-butyl ester or 1-benzhydrylazetidine-3-carboxylic acid, depending on the synthetic route.[3]
Q3: My compound is not crystallizing even after the solution has cooled. What should I do?
A3: Failure to crystallize is a common issue, often due to the solution not being sufficiently supersaturated. Here are some techniques to induce crystallization:
-
Seeding: Add a tiny, pure crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide a surface for crystal growth.
-
Concentration: If an excess of solvent was used, gently heat the solution to evaporate a portion of the solvent to increase the concentration of the solute.
-
Reduced Temperature: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can promote crystallization.[4]
Q4: My compound "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of impurities is high. To resolve this, reheat the solution until the oil redissolves. You can then either add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly, or you can try a mixed solvent system.
Q5: What is the purpose of using activated carbon in the recrystallization process?
A5: Activated carbon is used to remove colored impurities from the solution.[1] These impurities are adsorbed onto the surface of the activated carbon, which is then removed by hot filtration, resulting in a colorless solution from which pure, white crystals can be obtained.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Recrystallized Product | - Excess solvent was used: A significant portion of the product remains in the mother liquor. - Premature crystallization: Crystals formed during hot filtration. - Incomplete crystallization: The solution was not cooled for a sufficient amount of time. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated and perform the filtration quickly. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Crystals are Colored or Impure | - Insoluble impurities were not removed: These were not filtered out during the hot filtration step. - Soluble impurities co-crystallized: The impurities have similar solubility to the product in the chosen solvent. - Cooling was too rapid: Impurities were trapped within the crystal lattice. | - Perform a hot filtration step to remove any insoluble materials. - A second recrystallization may be necessary. Consider using a different solvent or a mixed solvent system. - Allow the solution to cool slowly and undisturbed to room temperature before further cooling. |
| Difficulty Dissolving the Crude Product | - Inappropriate solvent choice: The solvent is not effective at dissolving the compound. - Insufficient solvent volume: Not enough solvent has been added. - Temperature is too low: The solvent has not been heated to its boiling point. | - Switch to a more polar solvent like ethanol or methanol. - Add the solvent in small portions to the heated crude product until it just dissolves. - Ensure the solvent is heated to its boiling point to maximize solubility. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recrystallization Solvent | Absolute Ethanol | [1] |
| Solvent to Crude Product Ratio | 3 mL of absolute ethanol per 1 g of crude intermediate | [1] |
| Activated Carbon | 0.1 g of activated carbon per 1 g of crude intermediate | [1] |
| Reflux Time (with Activated Carbon) | Not specified, but refluxing for decolorization is mentioned. | [1] |
| Hydrolysis (if applicable) | Addition of concentrated hydrochloric acid followed by 1.5 hours of reflux. | [1] |
| Expected Yield | 80.3% | [1] |
| Expected Purity (HPLC) | 99.93% | [1] |
| Melting Point | 293-295 °C | [2] |
Experimental Protocol
This protocol details the purification of crude this compound by recrystallization from absolute ethanol.
Materials:
-
Crude this compound
-
Absolute ethanol
-
Activated carbon
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 3 mL of absolute ethanol.[1]
-
Decolorization: To the mixture, add activated carbon (approximately 0.1 g for every 1 gram of crude product).[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the mixture to reflux gently.
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated Buchner funnel with filter paper to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a clean Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified this compound crystals thoroughly to remove any residual solvent. The final product should be a white to off-white crystalline powder.[5]
Process Workflow
Caption: Recrystallization workflow for benzhydrylamine HCl.
References
Common side reactions in peptide synthesis using benzhydrylamine resins
This guide provides troubleshooting for common side reactions encountered during solid-phase peptide synthesis (SPPS) using benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Deletion Sequences and Incomplete Coupling
Q1: My final peptide analysis shows peaks corresponding to sequences missing one or more amino acids. What causes these deletion sequences?
A1: Deletion sequences are a common side reaction in SPPS and are primarily caused by incomplete coupling of an amino acid to the growing peptide chain. This can be due to a variety of factors, including:
-
Steric hindrance: Bulky amino acids or aggregation of the peptide chain on the resin can physically block the coupling reaction.
-
Resin quality: Benzhydrylamine resins can sometimes contain residual ketone functionalities, which can lead to the formation of acylation-resistant deletion peptides.
-
Inefficient activation: The coupling reagents may not be efficiently activating the incoming amino acid.
-
Poor resin swelling: Inadequate swelling of the resin in the synthesis solvent can limit the accessibility of the reactive sites.
Q2: How can I minimize the formation of deletion sequences?
A2: To minimize deletion sequences, a "capping" step is recommended after the coupling of each amino acid. Capping acetylates any unreacted amino groups on the peptide chain, preventing them from reacting in subsequent coupling steps. This ensures that the final product is a mixture of the full-length peptide and acetylated truncated sequences, which are generally easier to separate during purification.
Experimental Protocol: Capping Unreacted Amines
This protocol describes a standard procedure for capping unreacted amines on the peptide-resin.
Materials:
-
Peptide-resin with potentially unreacted N-terminal amines
-
Acetic anhydride
-
Pyridine (or Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Washing solvent (e.g., DMF, Dichloromethane - DCM)
-
Reaction vessel for SPPS
Procedure:
-
After the coupling step, wash the peptide-resin thoroughly with DMF to remove excess reagents.
-
Prepare the capping solution. A common mixture is acetic anhydride and pyridine in DMF. For example, a solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) in DMF can be used.[1]
-
Add the capping solution to the peptide-resin and agitate the mixture at room temperature for 30 minutes.[1]
-
Filter the capping solution and wash the resin extensively with DMF and then DCM to remove residual capping reagents and byproducts.[2]
-
You can perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete capping reaction.[3]
Diketopiperazine (DKP) Formation
Q3: I'm observing a significant loss of my dipeptide from the resin, especially when Proline or Glycine is the second amino acid. What is happening?
A3: This is likely due to the formation of a diketopiperazine (DKP). This side reaction occurs when the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic product.[4] This is particularly prevalent in sequences containing Proline or Glycine at the C-terminus.[5]
Q4: How can I prevent diketopiperazine formation?
A4: Several strategies can be employed to minimize DKP formation:
-
Use of specialized resins: For sequences prone to DKP formation, using a 2-chlorotrityl chloride resin can be beneficial due to the steric hindrance provided by the linker.
-
Dipeptide coupling: Instead of coupling the first two amino acids sequentially, they can be coupled as a pre-formed dipeptide unit.
-
Modification of deprotection conditions: Using milder basic conditions for Fmoc deprotection can reduce the rate of DKP formation.
Aspartimide Formation
Q5: My peptide contains an Aspartic acid residue, and I'm seeing impurities with the same mass as my target peptide that are difficult to separate by HPLC. What could be the cause?
A5: This is a classic sign of aspartimide formation. The side-chain carboxyl group of an Asp residue can be attacked by the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide ring. This aspartimide intermediate can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as their D-isomers.[6] These byproducts often co-elute with the target peptide, making purification challenging.
Q6: What are the best strategies to suppress aspartimide formation?
A6: Aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible. Mitigation strategies include:
-
Use of sterically hindered protecting groups: Employing bulky protecting groups on the β-carboxyl of Asp can sterically hinder the formation of the succinimide ring.
-
Backbone protection: Introducing a protecting group on the backbone amide nitrogen of the residue preceding Asp can prevent the cyclization reaction.
-
Modified deprotection conditions: Adding an acidic additive like HOBt to the piperidine solution used for Fmoc deprotection can suppress aspartimide formation.[7]
Quantitative Data on Aspartimide Formation
The following table summarizes the effect of different Asp side-chain protecting groups on aspartimide formation in a model peptide.
| Asp Protecting Group | Sequence | % Aspartimide Formation per Cycle |
| OtBu | VKDGYI | High |
| OMpe | VKDGYI | Moderate |
| OBno | VKDGYI | 0.1% |
| OtBu | VKDNYI | Moderate |
| OBno | VKDNYI | Almost undetectable |
| OtBu | VKDRYI | Moderate |
| OBno | VKDRYI | Almost undetectable |
Racemization
Q7: How can I be sure of the stereochemical integrity of my synthetic peptide? What causes racemization?
A7: Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities with altered biological activity. The primary cause of racemization is the activation of the carboxylic acid group of the amino acid for coupling, which can lead to the formation of an oxazolone intermediate that is prone to epimerization at the α-carbon.[8]
Q8: Which amino acids are most susceptible to racemization, and how can it be minimized?
A8: Histidine and Cysteine are particularly prone to racemization. The choice of coupling reagent and additives plays a crucial role in minimizing racemization.[9]
Quantitative Data on Racemization with Different Coupling Reagents
The level of racemization can vary significantly depending on the coupling reagent used.
| Coupling Reagent | Additive | % Racemization (Typical) |
| DCC | HOBt | Low |
| HBTU | - | Low |
| HATU | - | Very Low |
| PyBOP | - | Low |
Note: The exact level of racemization is sequence and condition-dependent. A study showed that for a model tripeptide, the formation of stereoisomers was 0.4% or less per synthesis cycle.[10]
Experimental Protocol: Amino Acid Analysis for Racemization
This protocol provides a general workflow for determining the extent of racemization in a synthetic peptide.
1. Peptide Hydrolysis: a. Accurately weigh a sample of the purified peptide. b. Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
2. Derivatization: a. The amino acid hydrolysate is derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.
3. HPLC Analysis: a. The derivatized amino acids are separated by reverse-phase HPLC. b. The diastereomers will have different retention times, allowing for their quantification. c. The percentage of the D-isomer for each amino acid is calculated by comparing its peak area to the total peak area of both D- and L-isomers.
Troubleshooting Workflow and Diagrams
General Troubleshooting Workflow for a Failed Peptide Synthesis
This workflow provides a logical approach to diagnosing and resolving common issues in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Choosing a cleavage cocktail to minimize side products from benzhydrylamine resin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzhydrylamine resin and its derivatives. The focus is on selecting the optimal cleavage cocktail to minimize side products and ensure high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during peptide cleavage from benzhydrylamine resin?
A1: During the acidic cleavage of peptides from benzhydrylamine resin, several side reactions can occur, leading to impurities in the final product. The most prevalent side reactions include:
-
Alkylation: Highly reactive carbocations generated from side-chain protecting groups (e.g., t-butyl) or the resin linker can modify susceptible residues such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys).[1][2]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ser, or Asp-Ala sequences are prone to the cyclization of the aspartic acid side chain, forming a stable aspartimide.[2]
-
Oxidation: Methionine, Tryptophan, and Cysteine residues are susceptible to oxidation, which can be initiated by exposure to air or oxidizing agents during cleavage.[2]
-
Dehydration: The side-chain amides of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration.[2]
-
Guanidinylation: Coupling reagents can react with the unprotected N-terminus of a peptide to form a guanidino moiety, which terminates the peptide chain.[3]
Q2: How do cleavage cocktails work to minimize these side reactions?
A2: Cleavage cocktails are mixtures of a strong acid (most commonly Trifluoroacetic Acid - TFA) and various "scavengers." The strong acid cleaves the peptide from the resin and removes most side-chain protecting groups. Scavengers are nucleophilic agents that trap the reactive carbocations generated during this process, preventing them from modifying the peptide.[4][5] The choice of scavengers is critical and depends on the amino acid composition of the peptide.
Q3: What is the difference in cleavage strategies for Boc vs. Fmoc-protected peptides on benzhydrylamine-type resins?
A3: While traditional benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins are used in Boc-SPPS, derivatives like the Rink Amide resin are based on a benzhydrylamine linker and are designed for Fmoc-SPPS.
-
Boc-SPPS (e.g., on MBHA resin): Cleavage is typically performed with strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). These require specialized equipment and handling procedures. Scavengers like anisole, p-cresol, and dimethyl sulfide are commonly used.
-
Fmoc-SPPS (e.g., on Rink Amide resin): Cleavage is achieved with a milder acid, most commonly Trifluoroacetic Acid (TFA), in combination with a cocktail of scavengers.[2][4][6] This approach is generally more common in modern peptide synthesis due to its milder conditions.
Troubleshooting Guide
Problem: My peptide shows significant alkylation of Tryptophan, Tyrosine, or Methionine residues.
-
Cause: Insufficient or inappropriate scavengers in the cleavage cocktail to trap the carbocations generated from protecting groups.
-
Solution: Employ a cleavage cocktail containing effective scavengers for these residues.
-
For Tryptophan , use scavengers like 1,2-ethanedithiol (EDT), triisopropylsilane (TIS), or thioanisole.[1][2] Reagent K is a powerful option for peptides with multiple sensitive residues.[1][7]
-
For Tyrosine , phenol is a classic and effective scavenger.
-
For Methionine , thioanisole and dimethyl sulfide (DMS) can help prevent alkylation.
-
Problem: I am observing a significant amount of oxidized Methionine or Cysteine in my crude product.
-
Cause: Exposure to oxygen during cleavage.
-
Solution:
-
Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Incorporate reducing scavengers into your cocktail, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[2][8]
-
For peptides containing Met, consider using a specialized cocktail like Reagent H, which is designed to prevent methionine oxidation.[7]
-
Problem: My peptide contains an aspartimide impurity.
-
Cause: This is a sequence-dependent side reaction, particularly for Asp-Xxx motifs.
-
Solution: While largely influenced by synthesis conditions (e.g., using HOBt during Fmoc deprotection), certain cleavage protocols can help.[2] Using milder cleavage conditions and shorter cleavage times may reduce the extent of aspartimide formation.
Cleavage Cocktail Recommendations
The selection of an appropriate cleavage cocktail is crucial for obtaining a high-purity peptide. The following table summarizes commonly used cleavage cocktails and their primary applications.
| Cleavage Cocktail | Composition | Primary Application |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A good general-purpose cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for most carbocations.[4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A powerful and versatile cocktail for peptides containing multiple sensitive residues, especially Arg(Pmc/Mtr), Cys, Met, and Trp.[1][7] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS) | A good alternative to cocktails with odorous thiols, particularly for peptides with trityl-based protecting groups. It does not prevent methionine oxidation.[7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine residues.[7] |
| Reagent R | TFA, Thioanisole, 1,2-Ethanedithiol (EDT), Anisole (exact ratios can vary) | Recommended for cleaving peptides with Arginine residues protected by sulfonyl groups and for Trp-containing peptides on PAL or BAL resin.[7] |
| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Effective for peptides containing Cys, Met, or Trp to minimize side reactions. EDT is particularly effective for protecting Cysteine residues.[2] |
Experimental Protocols
General Protocol for Peptide Cleavage from Benzhydrylamine Resin (Fmoc-Strategy)
This protocol is a general guideline and should be optimized for each specific peptide.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group has been removed from the peptidyl-resin.
-
Thoroughly wash the resin with dichloromethane (DCM) and dry it under a high vacuum for at least one hour.[2]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the chosen cleavage cocktail fresh just before use. For 100 mg of resin, approximately 2 mL of the cocktail is typically sufficient.[2]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel.
-
Stir or gently agitate the mixture at room temperature for 1.5 to 3 hours. The optimal time depends on the peptide sequence and protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[2]
-
-
Washing and Drying:
-
Centrifuge the peptide suspension and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[2]
-
Visual Guides
References
- 1. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing Asu formation in aspartyl-containing peptides on benzhydrylamine resin
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of aminosuccinyl (Asu) derivatives, commonly known as aspartimide formation, in aspartyl-containing peptides synthesized on benzhydrylamine (BHA) resin using Fmoc chemistry.
Frequently Asked Questions (FAQs)
Q1: What is Asu (aspartimide) formation and why is it a problem in peptide synthesis?
A1: Asu or aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is an intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[2][3] This reaction is primarily triggered by the basic conditions of Fmoc deprotection, typically using piperidine.[1][2]
This side reaction is problematic because the resulting five-membered succinimide ring (the Asu residue) can lead to several undesirable outcomes:
-
Formation of Impurities: The Asu ring can be opened by nucleophiles like piperidine or water, resulting in a mixture of α- and β-aspartyl peptides.[2][3]
-
Racemization: The chiral integrity of the aspartic acid can be compromised, leading to the formation of D-aspartyl peptides.[2][3]
-
Purification Challenges: These byproducts often have the same mass and similar chromatographic properties as the target peptide, making their separation difficult or even impossible.[3]
-
Reduced Yield: The formation of these side products significantly decreases the overall yield of the desired peptide.[3][4]
Q2: Are certain peptide sequences more prone to Asu formation?
A2: Yes, the propensity for Asu formation is highly dependent on the amino acid C-terminal to the aspartic acid residue. Sequences with the following motifs are particularly susceptible:
-
Asp-Gly: Glycine's lack of steric hindrance makes this the most problematic sequence.[2]
-
Asp-Asn
-
Asp-Ser
-
Asp-Thr
-
Asp-Cys [2]
-
Asp-Arg
-
Asp-Asp [3]
Q3: Does the use of benzhydrylamine (BHA) resin increase the risk of Asu formation?
A3: The fundamental mechanism of Asu formation is a feature of the growing peptide chain in Fmoc chemistry and is not directly caused by the benzhydrylamine resin itself. However, the cleavage conditions required for BHA resins, which are typically stronger than for more labile resins, can potentially influence the final purity of the peptide amide. One study noted that Asu formation could be suppressed on BHA resin by using low-temperature cleavage conditions.[5]
Q4: How can I detect and quantify Asu formation in my synthetic peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for detecting and quantifying Asu-related impurities. The Asu-containing peptide and its subsequent byproducts (α- and β-peptides) will typically appear as distinct peaks close to the main product peak in the chromatogram. Mass spectrometry (MS) is used to confirm that these peaks have the same mass as the target peptide. For a more detailed analysis, peptide mapping and specialized MS techniques like electron transfer dissociation (ETD) can be employed.
Troubleshooting Guide
This guide will help you identify the potential causes of Asu formation and provide solutions to mitigate this side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of peptide amides using Fmoc-based solid-phase procedures on 4-methylbenzhydrylamine resins. | Semantic Scholar [semanticscholar.org]
Strategies to avoid N- to O-acyl rearrangement on benzhydrylamine resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the challenge of N- to O-acyl rearrangement on benzhydrylamine resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
What is N- to O-acyl rearrangement on benzhydrylamine resin and why is it a problem?
N- to O-acyl rearrangement is a common side reaction in solid-phase peptide synthesis, particularly when using acid-labile resins like benzhydrylamine (BHA) and its derivatives (e.g., MBHA). It involves the intramolecular migration of a peptide acyl group from the nitrogen atom (N) of the peptide bond to the oxygen atom (O) of a nearby hydroxyl group on a serine (Ser) or threonine (Thr) residue.[1][2] This results in the formation of an O-acyl isopeptide, which is a structural isomer of the target peptide. This rearrangement is problematic as it leads to a heterogeneous final product, complicates purification, and can significantly reduce the yield of the desired peptide.
What is the chemical mechanism of N- to O-acyl rearrangement?
The N- to O-acyl rearrangement is an acid-catalyzed intramolecular reaction. Under strong acidic conditions, such as during trifluoroacetic acid (TFA) cleavage from the benzhydrylamine resin, the amide bond preceding a serine or threonine residue is protonated. The hydroxyl group of the Ser or Thr side chain then acts as a nucleophile, attacking the carbonyl carbon of the protonated amide. This proceeds through a five-membered cyclic intermediate (an oxazolidine-like structure), which then opens to form the more stable ester bond of the O-acyl isopeptide.[1][3]
Which amino acid residues are susceptible to this rearrangement?
Serine (Ser) and Threonine (Thr) residues are susceptible to N- to O-acyl rearrangement due to the presence of a hydroxyl group in their side chains, which can act as an internal nucleophile.[1][4]
What are the key factors that promote N- to O-acyl rearrangement during peptide synthesis?
Several factors can promote this side reaction:
-
Strongly Acidic Conditions: The use of strong acids like Trifluoroacetic Acid (TFA) for cleavage is a primary driver.[1]
-
Elevated Temperature: Higher temperatures during cleavage can accelerate the rate of rearrangement.[5]
-
Prolonged Cleavage Time: Longer exposure to strong acids increases the likelihood of the rearrangement occurring.
-
Peptide Sequence: The amino acid sequence surrounding the Ser/Thr residue can influence the rate of rearrangement. For example, sequences like Ser-Gly are particularly prone to this side reaction.
What are the common signs that N- to O-acyl rearrangement has occurred in my peptide?
The most common indication of N- to O-acyl rearrangement is the appearance of a second major peak in the HPLC chromatogram of the crude peptide, often eluting close to the main product peak. This byproduct will have the same mass as the target peptide, as it is a structural isomer. This can be confirmed by mass spectrometry (MS) analysis of the isolated byproduct.[6][7]
Can the N- to O-acyl rearrangement be reversed?
Yes, the N- to O-acyl rearrangement is reversible. The resulting O-acyl isopeptide can be converted back to the desired N-acyl peptide by treatment under neutral or slightly basic aqueous conditions (pH ~7.0-8.0).[2][3]
Are there any alternative resins to benzhydrylamine that can be used to synthesize peptide amides and avoid this issue?
Yes, several alternative resins are available for the synthesis of peptide amides that are cleaved under milder conditions, thus reducing the risk of N- to O-acyl rearrangement. These include:
-
Rink Amide Resin: Cleaved with a lower concentration of TFA.[8]
-
Sieber Amide Resin: Allows for very mild cleavage conditions, often with as little as 1% TFA in DCM.[9]
-
PAL (Peptide Amide Linker) Resin: Another acid-labile resin that is generally more sensitive to acid than MBHA resin.[8][9]
Troubleshooting Guide
Problem: I have identified a significant amount of a byproduct with the same mass as my target peptide, which I suspect is the O-acyl isomer. How can I confirm this?
Solution:
-
HPLC Analysis: The presence of a major byproduct peak with the same mass is the first indicator. The O-acyl isomer may have a slightly different retention time on reverse-phase HPLC.
-
Mass Spectrometry (MS/MS): Isolate the main peak and the byproduct peak by preparative HPLC and subject both to tandem mass spectrometry (MS/MS). The fragmentation patterns of the two isomers will be different, allowing for unambiguous identification. The O-acyl isopeptide will show a characteristic fragmentation pattern corresponding to the ester linkage.
-
NMR Spectroscopy: For a definitive structural confirmation, 1D and 2D NMR spectroscopy can be used to distinguish between the amide and ester linkages.
Problem: My peptide contains a Serine-Glycine (Ser-Gly) or Threonine-Glycine (Thr-Gly) sequence and I am observing significant rearrangement. What specific cleavage conditions should I use to minimize this?
Solution:
For sequences prone to rearrangement, optimizing the cleavage protocol is crucial.
| Cleavage Cocktail Component | Purpose | Recommended Concentration |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | 90-95% |
| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5-5% |
| Water | Scavenger | 2.5-5% |
| Dithiothreitol (DTT) or Ethanedithiol (EDT) | Scavenger for tryptophan protection | 1-2.5% |
Key Recommendations:
-
Low Temperature: Perform the cleavage at a reduced temperature (e.g., 4°C or on ice) to slow down the rate of the rearrangement.[10]
-
Reduced Cleavage Time: Minimize the duration of the cleavage reaction to the shortest time necessary for complete removal from the resin (e.g., 1-2 hours). Monitor the cleavage progress to determine the optimal time.
-
Use of Scavengers: A standard cleavage cocktail such as TFA/TIS/Water (95:2.5:2.5) is a good starting point.[11]
Problem: I need to use a strong acid for cleavage. What are the optimal temperature and time conditions to reduce the risk of N- to O-acyl rearrangement?
Solution:
The rate of N- to O-acyl rearrangement is highly dependent on temperature and time.
| Temperature | Recommended Cleavage Time | Expected Outcome |
| Room Temperature (~25°C) | 1.5 - 2 hours | Standard condition, but higher risk of rearrangement. |
| 4°C (in a cold room or refrigerator) | 2 - 4 hours | Slower reaction rate, significantly reducing rearrangement. |
| 0°C (on an ice bath) | 3 - 5 hours | Further reduction in the rate of rearrangement. |
It is advisable to perform a small-scale pilot cleavage at different time points and temperatures to determine the optimal conditions for your specific peptide.
Problem: I am synthesizing a long peptide with multiple Ser/Thr residues. What protecting group strategy for Ser/Thr can I use to prevent rearrangement?
Solution:
The use of a permanent protecting group on the hydroxyl function of Ser and Thr can effectively prevent N- to O-acyl rearrangement by blocking the nucleophilic hydroxyl group. The tert-butyl (tBu) protecting group is commonly used in Fmoc-based solid-phase peptide synthesis for this purpose.[4][12][13]
-
Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH: These derivatives are commercially available and can be incorporated into the peptide sequence using standard coupling protocols. The tBu group is stable to the piperidine used for Fmoc deprotection but is cleaved simultaneously with the peptide from the resin by TFA.
Problem: I have already cleaved my peptide and confirmed N- to O-acyl rearrangement. What is the detailed protocol to reverse the rearrangement back to the desired N-acyl form?
Solution:
The O- to N-acyl migration can be achieved by adjusting the pH of the peptide solution to neutral or slightly basic.
Experimental Protocols
Protocol 1: Minimized N- to O-Acyl Rearrangement Cleavage
-
After completion of the peptide synthesis, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Cool the cocktail to 4°C.
-
Add the cold cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at 4°C for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh, cold TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide by HPLC and MS to assess the extent of rearrangement.
Protocol 2: Reversal of O- to N-Acyl Rearrangement
-
Dissolve the crude peptide containing the O-acyl isomer in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Add a buffer solution to adjust the pH to 7.5-8.0. A 0.1 M ammonium bicarbonate or phosphate buffer is commonly used.
-
Stir the solution at room temperature.
-
Monitor the progress of the O- to N-acyl migration by analytical HPLC at regular intervals (e.g., every 30 minutes). The peak corresponding to the O-acyl isomer should decrease while the peak for the N-acyl peptide increases. The reaction is typically complete within a few hours.[3]
-
Once the conversion is complete, acidify the solution with a small amount of TFA or acetic acid.
-
Lyophilize the solution to obtain the crude peptide, now enriched in the desired N-acyl form.
-
Proceed with purification by preparative HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. agilent.com [agilent.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of Substituted Benzhydrylamines via Grignard Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzhydrylamines using the Grignard reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted benzhydrylamines, particularly through the addition of Grignard reagents to nitriles or imines, followed by a reduction step.
Issue 1: Low or No Yield of the Desired Benzhydrylamine
-
Question: My Grignard reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Grignard reaction for benzhydrylamine synthesis can stem from several factors, primarily related to the quality of the Grignard reagent, the reaction conditions, or the stability of the intermediate imine.
Troubleshooting Steps:
-
Verify Grignard Reagent Formation and Activity:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2] Solvents must be anhydrous.
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium using methods such as crushing the turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[1][2]
-
Reagent Titration: Before starting the main reaction, titrate a small sample of your prepared Grignard reagent to determine its exact molarity. This will ensure you are using the correct stoichiometry.
-
-
Optimize Reaction Conditions for Imine Formation:
-
Temperature Control: The addition of the Grignard reagent to the nitrile or imine is often exothermic.[3] Maintain a low temperature (e.g., 0 °C) during the addition to prevent side reactions.
-
Solvent Choice: Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions as it helps to stabilize the Grignard reagent.[1]
-
Catalysis: The addition of a catalyst, such as zinc chloride (ZnCl₂), can significantly improve the rate and yield of the addition to aromatic nitriles.[4]
-
-
Consider the Reduction Step:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the intermediate imine, offering simple handling and mild reaction conditions.[5] Other reducing agents like lithium aluminum hydride (LAH) can also be used, but require more stringent handling precautions.[6]
-
One-Pot Procedure: To avoid isolation of the potentially unstable imine intermediate, a one-pot procedure where the Grignard addition is followed directly by reduction is often preferred.[6]
-
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture, reducing the purity and yield of my target benzhydrylamine. What are these side products and how can I minimize their formation?
-
Answer: Several side reactions can compete with the desired Grignard addition, leading to impurities.
Common Side Products and Mitigation Strategies:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide to form a biaryl byproduct. This is more prevalent with aryl bromides and iodides.
-
Mitigation: Add the aryl halide slowly to the magnesium turnings during Grignard reagent formation to maintain a low concentration of the halide.
-
-
Reduction of the Ketone Intermediate: If the reaction is not carefully controlled, the Grignard reagent can act as a reducing agent on the intermediate imine or any ketone formed from hydrolysis.
-
Mitigation: Maintain low reaction temperatures and use the appropriate stoichiometry of the Grignard reagent.
-
-
Enolization of the Nitrile/Imine: If the nitrile or imine substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate, which is unreactive towards addition.
-
Mitigation: This is generally less of a concern with benzonitriles which lack alpha-protons.
-
-
Reaction with Primary/Secondary Amines: If the target product is a primary or secondary amine, the Grignard reagent can deprotonate the N-H bond.[7][8]
-
Mitigation: This is typically addressed during the workup step. However, if using an amine as a starting material, it must be protected.
-
-
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yield Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the Grignard reagent for this synthesis?
A1: The classical method of reacting an aryl halide (bromide or iodide are more reactive than chloride) with magnesium turnings in an anhydrous ether solvent like THF is standard.[1] Key considerations for success are:
-
High-quality magnesium: Use fresh, clean magnesium turnings.
-
Activation: A crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[2]
-
Strict anhydrous and inert conditions: Any moisture will quench the Grignard reagent.[1][2]
Q2: Can I use a nitrile as a starting material? What is the general procedure?
A2: Yes, using a substituted benzonitrile is a common and effective route. The general procedure involves two main steps that can often be performed in a "one-pot" fashion:
-
Grignard Addition: The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile to form a magnesium salt of an imine.
-
Reduction: The intermediate imine is then reduced to the corresponding amine. A mild reducing agent like sodium borohydride is often used for this step.[5][9]
Q3: Are there any catalysts that can improve the Grignard addition to nitriles?
A3: Yes, the addition of zinc chloride (ZnCl₂) has been shown to catalyze the Grignard addition to aromatic nitriles, leading to improved yields under milder conditions.[4] This is particularly useful for less reactive Grignard reagents.
Q4: What are the advantages of using microwave irradiation for this reaction?
A4: Microwave-assisted Grignard reactions can offer significant advantages, including:
-
Reduced reaction times: Reactions that might take hours under conventional heating can often be completed in minutes.
-
Improved yields: Microwave heating can lead to higher product yields.
-
Fewer side products: The rapid heating can sometimes minimize the formation of unwanted byproducts.
Q5: How should I work up the reaction to isolate my benzhydrylamine product?
A5: A typical workup procedure involves:
-
Quenching: The reaction mixture is carefully quenched by slowly adding it to an acidic aqueous solution (e.g., aqueous ammonium chloride or dilute HCl) to neutralize any remaining Grignard reagent and hydrolyze intermediates.
-
Basification: The aqueous layer is then made basic (e.g., with NaOH) to deprotonate the amine and make it soluble in organic solvents.[6]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.
-
Purification: The crude product can then be purified by standard techniques such as column chromatography or crystallization.
Quantitative Data Summary
| Starting Nitrile | Grignard Reagent | Additive/Condition | Yield (%) | Reference |
| Benzonitrile | Phenylmagnesium bromide | NaBH₄ reduction | 56 | [6] |
| Aromatic Nitriles | Various Alkylmagnesium bromides | 10-20 mol% ZnCl₂ | Good to Excellent | [4] |
| Various Nitriles | Various Grignard reagents | Microwave Irradiation | High | [5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Benzhydrylamine from Benzonitrile
This protocol is adapted from a general procedure for the one-pot synthesis of disubstituted primary amines from nitriles.[6]
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by heat evolution and a change in color.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzonitrile in anhydrous THF to the Grignard reagent.
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Reduction of the Imine Intermediate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add anhydrous methanol to the mixture.
-
In a separate flask, prepare a solution of sodium borohydride in methanol.
-
Add the sodium borohydride solution to the reaction mixture and stir for 1-2 hours at room temperature.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Make the aqueous layer basic with sodium hydroxide solution.
-
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzhydrylamine.
-
Purify the product by column chromatography or crystallization.
General Synthesis Workflow
Caption: A general workflow for benzhydrylamine synthesis.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Protecting Groups for Benzhydrylamine in Multi-Step Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of protecting groups for benzhydrylamine in multi-step synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Which are the most suitable protecting groups for the secondary amine of benzhydrylamine?
A1: The most commonly used and suitable protecting groups for benzhydrylamine are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice among these depends on the overall synthetic strategy, particularly the stability requirements for subsequent reaction steps and the desired orthogonality for deprotection.[1][2]
Q2: What is "orthogonal protection" and why is it important when working with benzhydrylamine in a multi-step synthesis?
A2: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others within the same molecule.[1][3] This is crucial in complex syntheses where multiple functional groups require protection. For instance, you could have a Boc-protected benzhydrylamine and a Cbz-protected alcohol on the same molecule. The Boc group can be removed under acidic conditions without affecting the Cbz group, which requires hydrogenolysis for cleavage.[1] This selective deprotection enables sequential reactions at different sites of the molecule.
Q3: What are the general conditions for Boc protection of benzhydrylamine?
A3: Boc protection of benzhydrylamine is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. Common conditions involve using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is often carried out at room temperature.[4] For a sterically hindered amine like benzhydrylamine, the reaction might be slower, and gentle heating or the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) might be necessary to improve the yield and reaction rate.[5]
Q4: How is the Cbz group introduced onto benzhydrylamine?
A4: The Cbz group is typically introduced by reacting benzhydrylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[6] Aqueous sodium carbonate or bicarbonate solutions are commonly used, often in a biphasic system with an organic solvent like dioxane or THF.[6] Maintaining a basic pH is crucial to neutralize the HCl generated during the reaction.
Q5: What are the standard procedures for Fmoc protection of a secondary amine like benzhydrylamine?
A5: Fmoc protection is achieved by reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base.[7] For benzhydrylamine, using Fmoc-Cl with a base like aqueous sodium bicarbonate in a solvent such as dioxane or reacting with Fmoc-OSu in the presence of a base like triethylamine in an organic solvent are common methods.[8][9]
Q6: How can I remove the Boc protecting group from a benzhydrylamine derivative?
A6: The Boc group is labile to acid. It is commonly removed using strong acids like trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[10] A solution of HCl in an organic solvent like dioxane or diethyl ether is also effective. The deprotection is typically rapid at room temperature.
Q7: What are the deprotection methods for a Cbz-protected benzhydrylamine?
A7: The most common method for Cbz deprotection is catalytic hydrogenolysis.[6][11] This involves reacting the protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent like methanol or ethanol.[6][11] Alternative methods include using strong acids like HBr in acetic acid, although this is a harsher condition.[11]
Q8: How is the Fmoc group cleaved from a protected benzhydrylamine?
A8: The Fmoc group is base-labile and is typically removed by treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13] The deprotection is usually fast at room temperature.
Troubleshooting Guides
Issue 1: Low Yield During Boc Protection of Benzhydrylamine
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The bulky benzhydryl group can slow down the reaction. | 1. Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to overcome the activation energy barrier.[14] 3. Use a Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[4][5] |
| Weak Nucleophilicity of the Amine: | Use a stronger base or a catalyst like DMAP to activate the (Boc)₂O.[4] |
| Poor Solubility: The starting material may not be fully dissolved. | Choose a solvent system in which the benzhydrylamine is fully soluble. A mixture of solvents might be necessary. |
| Di-Boc Protection: Formation of a double-protected amine. | Use a stoichiometric amount of (Boc)₂O (around 1.1 equivalents) and monitor the reaction carefully to stop it upon consumption of the starting material.[5] |
Issue 2: Incomplete Cbz Protection or Side Reactions
| Possible Cause | Troubleshooting Step |
| Decomposition of Cbz-Cl: Benzyl chloroformate is sensitive to moisture and high pH. | Ensure anhydrous conditions if using an organic base. When using aqueous base, add the Cbz-Cl slowly and maintain the pH in the recommended range (typically 8-10).[11] |
| Low Reaction Rate: Steric hindrance from the benzhydryl group. | Consider using a more activated Cbz reagent, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can be more efficient for hindered amines. |
| Formation of N-benzyl byproduct during deprotection: Insufficient hydrogen source during hydrogenolysis. | Ensure an adequate supply of hydrogen gas and a sufficient amount of catalyst. Purge the reaction vessel properly with hydrogen before starting the reaction.[11] |
Issue 3: Challenges in Fmoc Protection and Deprotection
| Possible Cause | Troubleshooting Step |
| Low Yield in Protection: | Use Fmoc-OSu instead of Fmoc-Cl, as it is generally more reactive and can lead to higher yields with hindered amines. |
| Incomplete Deprotection: Steric hindrance may slow down the cleavage. | Extend the reaction time with the piperidine solution. A second treatment with fresh reagent can also be beneficial. |
| Side reaction with dibenzofulvene (DBF): The byproduct of Fmoc deprotection can react with the deprotected amine. | Ensure a sufficient excess of the amine base (e.g., piperidine) is used to effectively trap the DBF byproduct.[13] |
Data Presentation: Comparison of Protecting Groups for Benzhydrylamine
| Protecting Group | Protecting Reagent | Typical Protection Conditions | Cleavage Conditions | Stability |
| Boc (tert-butoxycarbonyl) | (Boc)₂O | Base (e.g., TEA, DIPEA), Solvent (e.g., DCM, THF), Room Temp.[4] | Strong Acid (e.g., TFA in DCM, HCl in dioxane)[10] | Stable to base, hydrogenolysis, and weak acids. |
| Cbz (benzyloxycarbonyl) | Cbz-Cl | Aqueous Base (e.g., Na₂CO₃), Solvent (e.g., dioxane/H₂O), 0 °C to Room Temp.[6] | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (e.g., HBr/AcOH)[6][11] | Stable to acidic and basic conditions (mild). |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild Base (e.g., NaHCO₃, TEA), Solvent (e.g., dioxane/H₂O, DCM)[8][9] | Base (e.g., 20% Piperidine in DMF)[12][13] | Stable to acidic conditions and hydrogenolysis. |
Experimental Protocols
Protocol 1: Boc Protection of Benzhydrylamine
-
Dissolve benzhydrylamine (1.0 eq.) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Cbz Deprotection of N-Cbz-Benzhydrylamine by Catalytic Hydrogenolysis
-
Dissolve N-Cbz-benzhydrylamine in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected benzhydrylamine.[15]
Visualizations
Caption: General workflow for the protection, use, and deprotection of benzhydrylamine.
Caption: Logic of an orthogonal protection strategy involving benzhydrylamine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Overcoming low yield in the reduction of benzophenone oxime to benzhydrylamine
Welcome to the Technical Support Center for the synthesis of benzhydrylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the reduction of benzophenone oxime, particularly focusing on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for reducing benzophenone oxime to benzhydrylamine?
A1: Several methods are available for the reduction of benzophenone oxime. The choice of method often depends on the desired yield, available reagents, and reaction conditions. Common methods include:
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon) and a hydrogen source. It is often considered a "green" and efficient method.
-
Metal Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are effective for this transformation.[1][2][3] However, careful control of reaction conditions is crucial to avoid side reactions.
-
Sodium Borohydride Systems: While sodium borohydride alone is generally not reactive enough, its reactivity can be enhanced by using it in combination with additives like Zirconium(IV) chloride (ZrCl4) on Alumina (Al2O3), which has been reported to give high yields.[4][5]
-
Dissolving Metal Reduction: A classic method involves the use of sodium metal in an alcohol solvent like ethanol.[4]
-
Biocatalysis: The use of microorganisms, such as Bacillus cereus, has been explored as an environmentally friendly method with high reported yields under mild conditions.[4]
Q2: I am getting a low yield of benzhydrylamine. What are the potential causes?
A2: Low yields in the reduction of benzophenone oxime can stem from several factors:
-
Incomplete Reaction: The reducing agent may not be potent enough, or the reaction time and temperature may be insufficient for complete conversion of the starting material.
-
Side Reactions: The most common side reaction is the Beckmann rearrangement of the oxime to benzanilide, especially under acidic conditions.[6] Over-reduction to diphenylmethane can also occur with strong reducing agents.
-
Purity of Starting Material: The purity of the benzophenone oxime is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and stoichiometry of reagents play a significant role in the reaction outcome.
-
Work-up and Purification Issues: Product loss can occur during the extraction, washing, and purification steps.
Q3: How can I minimize the formation of the benzanilide byproduct?
A3: The Beckmann rearrangement is typically acid-catalyzed. To minimize the formation of benzanilide, ensure that the reaction conditions are not acidic. If an acidic work-up is necessary, it should be performed at low temperatures and for a minimal amount of time. Using non-acidic reduction methods can also prevent this side reaction.
Q4: Can the benzophenone oxime starting material degrade?
A4: Yes, benzophenone oxime can be sensitive to oxygen and moisture, potentially converting back to benzophenone and nitric acid over time.[7] It is recommended to use freshly prepared oxime or store it under an inert atmosphere (e.g., in a desiccator filled with carbon dioxide) to ensure its purity and reactivity.[7]
Troubleshooting Guides
Issue 1: Low Yield of Benzhydrylamine
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[8][9] - Increase the reaction time or temperature, depending on the chosen method. - Ensure the reducing agent is fresh and active. For instance, LiAlH4 is highly reactive with moisture and should be handled under anhydrous conditions.[10] |
| Side Product Formation | - Analyze the crude product using techniques like NMR or GC-MS to identify major byproducts. - If benzanilide is detected, avoid acidic conditions. - If over-reduction is observed, consider a milder reducing agent or lower the reaction temperature. |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratio of the reducing agent to the benzophenone oxime. An excess of the reducing agent is often used, but a large excess can sometimes lead to side reactions.[8] |
| Improper Solvent | - Ensure the solvent is appropriate for the chosen reducing agent and is anhydrous, especially when using metal hydrides. Diethyl ether or tetrahydrofuran (THF) are common choices for LiAlH4 reductions.[1][10] |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Recommendation |
| Emulsion Formation During Work-up | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion during aqueous extraction. |
| Product Loss During Extraction | - Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer. |
| Co-elution of Impurities During Chromatography | - Optimize the solvent system for column chromatography to achieve better separation between the desired product and any impurities. |
Quantitative Data Summary
The following table summarizes the reported yields for various methods of reducing benzophenone oxime to benzhydrylamine.
| Reducing Agent / Method | Solvent | Yield (%) | Reference |
| Bacillus cereus | 95% Ethanol | 91% | [4] |
| NaBH4 / ZrCl4 / Al2O3 | - | 98% | [4][5] |
| Sodium Metal | Ethanol | High (not specified) | [4] |
| Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran | Good (not specified) | [1] |
Experimental Protocols
Protocol 1: Reduction of Benzophenone Oxime using Bacillus cereus
This protocol is adapted from a patented synthesis method.[4]
-
Preparation of Culture: Prepare a solution of Bacillus cereus with a concentration of 5×10⁷ CFU/mL.
-
Reaction Setup: In a reaction flask, dissolve 0.25 g of benzophenone oxime in 5 mL of 95% ethanol.
-
Incubation: Add 50 mL of the Bacillus cereus solution to the flask. Place the flask in a shaker at 30°C and 200 rpm.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC.
-
Work-up: Once the reaction is complete, add a suitable amount of diatomaceous earth and centrifuge to separate the biomass.
-
Extraction: Take the supernatant, acidify it, and extract with dichloromethane.
-
Purification: Basify the aqueous layer and extract with dichloromethane. Concentrate the organic extracts to obtain benzhydrylamine. A reported yield is 91%.[4]
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH4)
This protocol is a general procedure for oxime reduction with LiAlH4.[1]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 8.4 g (0.22 mol) of LiAlH4 to 150 mL of anhydrous diethyl ether or THF.
-
Addition of Oxime: Dissolve 0.1 mol of benzophenone oxime in 50 mL of anhydrous ether and add it dropwise to the LiAlH4 suspension at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, reflux the mixture for 30 minutes.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add water dropwise to decompose the excess LiAlH4, followed by the addition of a 15% sodium hydroxide solution.
-
Extraction: Filter the resulting aluminum salts and wash them thoroughly with ether. Dry the combined ether extracts over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain the crude benzhydrylamine, which can be further purified by distillation or recrystallization.
Visualizations
Caption: General experimental workflow for the reduction of benzophenone oxime.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CN104450813A - Synthesis method for benzhydrylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. zenodo.org [zenodo.org]
- 9. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 10. adichemistry.com [adichemistry.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating Benzhydrylamine Hydrochloride Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The selection of an appropriate chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective comparison of commonly employed chiral resolving agents, with a specific focus on the potential utility of benzhydrylamine hydrochloride.
While a comprehensive literature review did not yield specific quantitative performance data for this compound in the chiral resolution of racemic acids via diastereomeric salt formation, this guide will provide a data-driven comparison of widely-used, industrially relevant chiral resolving agents. This will establish a benchmark for performance and offer a framework for the evaluation of novel candidates like this compound. The profen class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, will be used as a case study due to the extensive documentation of their chiral resolution.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The classical and most widely used method for separating enantiomers is through the formation of diastereomeric salts.[1][2][3][4] Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging.[2] This method circumvents this issue by reacting the racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). This reaction forms a pair of diastereomeric salts. Diastereomers are not mirror images and thus have different physical properties, such as solubility.[2] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequently, the resolved enantiomer can be liberated from the salt, typically by treatment with an acid or base.
dot
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Comparative Performance of Chiral Resolving Agents: A Case Study on Profens
The following table summarizes the performance of several common chiral amines in the resolution of racemic profens, providing a benchmark for efficacy. It is important to note that the efficiency of a resolving agent is highly dependent on the specific substrate, solvent system, and crystallization conditions.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | Ethyl Acetate | 71 | 80 (as diastereomeric salt) | [1] |
| Naproxen | (S)-(-)-α-Methylbenzylamine | Toluene/Methanol | High (not specified) | >98 | General knowledge |
| Ketoprofen | R-(+)-α-Phenylethylamine | Not specified | Not specified | Not specified (positive Cotton-effect observed) | General knowledge |
Experimental Protocols
Below is a detailed experimental protocol for the chiral resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine, which serves as a representative example of the diastereomeric salt formation technique.
Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine
1. Formation of the Diastereomeric Salt:
-
Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent, such as ethyl acetate.
-
In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (0.5 equivalents) in the same solvent.
-
Slowly add the amine solution to the ibuprofen solution with stirring.
-
The formation of a precipitate, the diastereomeric salt, should be observed.
-
The mixture may be heated to ensure complete dissolution and then allowed to cool slowly to promote crystallization of the less soluble diastereomer.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the collected diastereomeric salt in water.
-
Add an aqueous acid solution (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.
-
Extract the enantiomerically enriched ibuprofen with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4).
-
Remove the solvent under reduced pressure to obtain the resolved ibuprofen.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved ibuprofen can be determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.
dot
Caption: Key steps in the experimental workflow for profen resolution.
This compound as a Chiral Resolving Agent
Benzhydrylamine is a chiral primary amine featuring two phenyl groups attached to the stereocenter. The hydrochloride salt is typically used to improve its stability and handling properties.
Structural Considerations:
-
Steric Bulk: The two phenyl groups provide significant steric bulk around the chiral center. This steric hindrance can lead to more pronounced differences in the crystal packing of the resulting diastereomeric salts, which is a key factor for effective separation by fractional crystallization.
-
Aromatic Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions within the crystal lattice of the diastereomeric salts. These interactions can influence the solubility and stability of the crystals, potentially enhancing the selectivity of the crystallization process.
Despite these promising structural features, there is a notable absence of published, quantitative data on the efficacy of this compound as a chiral resolving agent for racemic acids. This suggests that while it may be effective in certain cases, it is not as widely adopted as other resolving agents like α-methylbenzylamine or phenylethylamine. Researchers and drug development professionals are encouraged to consider this compound as a candidate in chiral resolution screening studies, particularly for racemic acids where more common resolving agents have proven ineffective. High-throughput screening methodologies can be effectively employed to rapidly evaluate its performance against a panel of other resolving agents and solvent systems.
Conclusion
The selection of a chiral resolving agent is a critical and often empirical step in the development of enantiomerically pure compounds. While well-documented agents like α-methylbenzylamine offer a reliable starting point for the resolution of racemic acids such as profens, the exploration of alternative resolving agents is crucial for challenging separations. This compound, with its unique steric and electronic properties, represents a potentially valuable tool in the chemist's arsenal for chiral resolution. However, the lack of comprehensive, publicly available performance data necessitates that its evaluation be conducted on a case-by-case basis through systematic screening experiments. The experimental protocols and comparative data presented in this guide for established resolving agents provide a solid foundation and benchmark for such investigations.
References
- 1. The Retort [www1.udel.edu]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 4. How might you separate enantiomers of 2-phenylpropionic acid? | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Benzhydrylamine Synthesis: Alternatives to the Leuckart Reaction
For decades, the Leuckart reaction has been a staple in organic synthesis for the reductive amination of ketones and aldehydes. However, its requirement for high temperatures (often exceeding 165-180°C) and extended reaction times presents significant drawbacks in terms of energy consumption and potential side-product formation.[1] This guide provides a comparative analysis of modern, more efficient alternatives for the synthesis of benzhydrylamine, a crucial intermediate in the pharmaceutical industry. We will explore two primary alternative pathways: the reduction of benzophenone oxime and the direct one-pot reductive amination of benzophenone, providing quantitative data and detailed experimental protocols for each.
Comparative Overview of Synthetic Methods
The following table summarizes the key performance indicators for the classical Leuckart reaction and two superior alternative methods, offering a clear comparison for researchers selecting a synthetic route.
| Parameter | Leuckart Reaction | Alternative A: Oxime Reduction | Alternative B: Reductive Amination |
| Starting Material | Benzophenone | Benzophenone | Benzophenone |
| Number of Steps | 1 (plus hydrolysis) | 2 | 1 (One-Pot) |
| Key Reagents | Formamide, Formic Acid | 1. Hydroxylamine-HCl, NaOH2. Bacillus cereus (enzymatic) | Ammonium Acetate, NaBH(OAc)₃ |
| Temp. (°C) | 180–195 °C[1] | 1. 88°C2. 30°C[2] | Room Temperature |
| Time | 3–8+ hours[1] | 1. 2 hours2. Varies (TLC monitored)[2] | 12–24 hours |
| Overall Yield (%) | ~60-80%[1] | ~90%[2] | High (general method) |
| Key Advantages | Single step to formamide intermediate | Very high yield, exceptionally mild conditions, "green" chemistry.[2] | One-pot procedure, mild conditions, avoids toxic reagents.[3] |
| Key Disadvantages | Harsh conditions, high energy use, long reaction times.[1] | Two distinct synthetic steps required. | Requires large excess of ammonia source.[3] |
Visualizing the Synthetic Pathways
The choice of synthesis route depends on laboratory constraints, desired yield, and environmental considerations. The following diagram illustrates the different chemical transformations starting from benzophenone.
Caption: Overview of synthetic routes to benzhydrylamine.
Method A: Synthesis via Benzophenone Oxime Reduction
This two-step method first involves the high-yield conversion of benzophenone to its oxime, followed by a highly efficient and mild enzymatic reduction. This "green" approach avoids harsh chemicals and high temperatures in the reduction step.
Caption: Workflow for the two-step synthesis of benzhydrylamine via an oxime intermediate.
Experimental Protocols for Method A
Protocol 1: Synthesis of Benzophenone Oxime [2]
-
To a reaction flask, add benzophenone (10 g), hydroxylamine hydrochloride (6 g), and 95% ethanol (20 mL). Stir until all solids are dissolved.
-
In portions, add solid sodium hydroxide (11 g) to the stirring solution.
-
Heat the reaction mixture to 88°C and maintain for 2 hours.
-
After cooling, pour the reaction mixture into a dilute hydrochloric acid solution, which will cause a white solid to precipitate.
-
Filter the solid, wash thoroughly with water, and dry to obtain benzophenone oxime. (Typical yield: ~10.7 g, 99%).
Protocol 2: Enzymatic Reduction to Benzhydrylamine [2]
-
In a reaction flask, dissolve benzophenone oxime (0.25 g) in 95% ethanol (5 mL).
-
Add a 50 mL solution of Bacillus cereus (concentration of 5 x 10⁷ CFU/mL).
-
Place the flask in an orbital shaker at 30°C and 200 rpm.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, add diatomaceous earth to the reaction mixture and centrifuge to separate the solids.
-
Take the supernatant, acidify it, and extract with dichloromethane.
-
Make the remaining aqueous layer alkaline and extract with dichloromethane.
-
Combine the latter organic extracts and concentrate under reduced pressure to yield benzhydrylamine. (Typical yield: 91%).
Method B: One-Pot Direct Reductive Amination
Direct reductive amination offers the most straightforward, one-pot conversion of a ketone to a primary amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent is particularly advantageous as it is mild, selective for the iminium ion intermediate over the ketone, and does not produce highly toxic byproducts.[3][4]
Caption: Mechanism of direct reductive amination of benzophenone.
Experimental Protocol for Method B
Protocol 3: Direct Reductive Amination of Benzophenone This protocol is based on the general method described by Abdel-Magid, et al., for the reductive amination of ketones using ammonium acetate.[3]
-
In a round-bottom flask, suspend benzophenone (1.0 eq) and ammonium acetate (10.0 eq) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane or THF).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 eq) portion-wise to the mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to yield benzhydrylamine.
References
A Comparative Guide to Purity Analysis of Benzhydrylamine Hydrochloride: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical ingredients like benzhydrylamine hydrochloride is a critical step in the development of safe and effective therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC) Validation
HPLC is a cornerstone technique in pharmaceutical quality control due to its high resolution, sensitivity, and specificity. A validated HPLC method provides reliable quantification of the active pharmaceutical ingredient (API) and its impurities.
Experimental Protocol: HPLC Purity Assay
A reversed-phase HPLC (RP-HPLC) method was developed and validated for the determination of this compound purity.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a 0.1% trifluoroacetic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard was prepared in methanol at a concentration of 1 mg/mL. Calibration standards were prepared by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.
-
Sample Preparation: The this compound sample was accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
HPLC Validation Workflow
Comparative analysis of cleavage efficiency from different benzhydrylamine-based resins
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Benzhydrylamine-Based Resin for Peptide Amide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final peptide's purity and yield. For the synthesis of C-terminal peptide amides, benzhydrylamine-based resins are the industry standard. This guide provides a comparative analysis of the cleavage efficiency of three prominent benzhydrylamine-based resins: Benzhydrylamine (BHA), Methylbenzhydrylamine (MBHA), and Rink Amide MBHA. This objective comparison is supported by experimental data to aid researchers in making informed decisions for their specific peptide synthesis needs.
Key Differences in Benzhydrylamine-Based Resins
The primary distinction between these resins lies in the lability of the linker attaching the peptide to the solid support, which dictates the harshness of the acidic conditions required for cleavage.
-
BHA Resin: As the foundational benzhydrylamine resin, it requires strong acids for efficient peptide cleavage.
-
MBHA Resin: The addition of a methyl group to the benzhydryl moiety increases the acid lability of the linker compared to BHA resin. This makes it particularly advantageous for the cleavage of peptides with C-terminal residues like phenylalanine or leucine, which can be challenging to cleave from BHA resin.[1]
-
Rink Amide MBHA Resin: This resin incorporates a more acid-labile Rink Amide linker attached to the MBHA core. A key feature is an acetamido spacer that provides an electron-withdrawing effect, enhancing the linker's stability during the acidic conditions of Fmoc deprotection steps in synthesis. Despite this increased stability during synthesis, the final peptide can be efficiently cleaved under milder acidic conditions compared to traditional MBHA resins.
Comparative Cleavage Efficiency: A Data-Driven Overview
The selection of a resin is often a trade-off between stability during synthesis and ease of cleavage. The following table summarizes quantitative data on the cleavage efficiency of different benzhydrylamine-based resins under various cleavage conditions. It is important to note that direct comparative studies cleaving the same peptide from all three resins under identical conditions are scarce in the literature. The data presented here is a collation from various sources and should be interpreted with consideration for the different model peptides and specific experimental conditions used.
| Resin | Peptide/Molecule | Cleavage Cocktail | Cleavage Conditions | Cleavage Yield/Purity | Reference |
| MBHA Resin | Dusquetide | HBr/TFA/TES/Et3SiBr | 90 min | 87% (yield) | [2] |
| MBHA Resin | RR4 Heptapeptide | HBr/TFA/TIS/Et3SiBr | 90 min | 82% (yield) | [2] |
| Rink Amide MBHA Resin | Peptoid 1 (GN-2 Npm9) | TFA:TIPS:H₂O (95:2.5:2.5) | Not Specified | 37% (crude purity) | |
| Rink Amide MBHA Resin | Peptoid 1 (GN-2 Npm9) | TFA:DCM:anisole (49:49:2) | 30 min | Higher purity than TFA:TIPS:H₂O |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for the cleavage of peptides from each of the discussed benzhydrylamine-based resins.
Protocol 1: HF Cleavage of Peptides from BHA and MBHA Resins
Hydrogen Fluoride (HF) is a highly effective but hazardous reagent for cleaving peptides from BHA and MBHA resins. This procedure requires specialized equipment and stringent safety precautions.
Materials:
-
Peptidyl-resin (BHA or MBHA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, p-thiocresol, dimethyl sulfide)
-
Dry ether (cold)
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail to the resin. A common scavenger for most peptides is anisole. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture may be required.
-
HF Distillation: Cool the reaction vessel with a dry ice/acetone bath. Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 1-2 hours. The exact time may vary depending on the peptide sequence and the specific resin.
-
HF Removal: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the resin with cold, dry ether to precipitate the cleaved peptide and remove the scavengers.
-
Peptide Isolation: Isolate the precipitated peptide by filtration or centrifugation.
-
Purification: Purify the crude peptide using appropriate chromatographic techniques (e.g., RP-HPLC).
Note: The "low-high" HF procedure is a variation that involves an initial cleavage with a low concentration of HF in dimethyl sulfide (DMS) to remove most side-chain protecting groups, followed by a standard high concentration HF cleavage to cleave the peptide from the resin.[1] This method can minimize certain side reactions.
Protocol 2: TFMSA Cleavage of Peptides from MBHA Resin
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF for cleavage from MBHA resin and does not require specialized apparatus.
Materials:
-
Peptidyl-MBHA resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Dry ether (cold)
Procedure:
-
Resin Swelling: Suspend the dried peptidyl-resin in TFA in a round-bottom flask.
-
Scavenger Addition: Add the scavenger cocktail (e.g., thioanisole and m-cresol) to the resin suspension.
-
TFMSA Addition: Cool the flask in an ice bath and slowly add TFMSA to the mixture with vigorous stirring.
-
Cleavage Reaction: Allow the reaction to proceed at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold, dry ether.
-
Peptide Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Purification: Purify the crude peptide by RP-HPLC.
Protocol 3: TFA Cleavage of Peptides from Rink Amide MBHA Resin
Trifluoroacetic acid (TFA) is a milder acid used for the efficient cleavage of peptides from the more acid-labile Rink Amide MBHA resin.
Materials:
-
Peptidyl-Rink Amide MBHA resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Dry ether (cold)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM in a reaction vessel.
-
Cleavage Cocktail Addition: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues, other scavengers like EDT may be added. Add the cleavage cocktail to the swollen resin.
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 1-3 hours.
-
Resin Removal: Filter the reaction mixture to remove the resin beads.
-
TFA Removal: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.
-
Peptide Precipitation: Add cold, dry ether to the concentrated solution to precipitate the crude peptide.
-
Peptide Isolation: Collect the peptide by centrifugation and decantation of the ether.
-
Purification: Wash the peptide pellet with cold ether and then purify using RP-HPLC.
Experimental Workflow and Logical Relationships
The general workflow for cleaving a peptide from a benzhydrylamine-based resin involves a series of sequential steps, as illustrated in the following diagram.
Caption: General workflow for peptide cleavage from benzhydrylamine-based resins.
Conclusion
The choice of a benzhydrylamine-based resin significantly impacts the overall success of peptide amide synthesis. BHA and MBHA resins, typically used in Boc-based SPPS, require harsh cleavage conditions like HF or TFMSA. MBHA offers an advantage over BHA for certain "difficult" sequences. In contrast, Rink Amide MBHA resin, compatible with Fmoc-based SPPS, provides a balance of linker stability during synthesis and milder cleavage conditions using TFA.
The selection process should be guided by the specific requirements of the peptide being synthesized, including its sequence and the protecting group strategy employed. For robust syntheses where harsh cleavage is acceptable, MBHA remains a viable option. For syntheses requiring milder final deprotection and cleavage, particularly within an Fmoc-based strategy, Rink Amide MBHA resin is often the superior choice, potentially leading to higher purity of the crude peptide. Researchers are encouraged to perform small-scale trial cleavages to optimize conditions for their specific peptide-resin conjugate.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Benzhydrylamine Derivative Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzhydrylamine derivatives is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of analytical methods, focusing on the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of modafinil, a representative benzhydrylamine derivative. Detailed experimental protocols and visual workflows are presented to support methodological decisions.
The selection of an appropriate analytical technique is a critical decision in the drug development process. While HPLC-UV is a robust and widely accessible method, LC-MS/MS offers superior sensitivity and selectivity. Cross-validation of these methods is essential to ensure data consistency and reliability, particularly when transitioning methods during different phases of drug development or when comparing data from different laboratories.
Comparative Analysis of Analytical Methods
The performance of analytical methods can be evaluated based on several key parameters. The following table summarizes the quantitative performance characteristics of HPLC-UV and LC-MS/MS for the quantification of modafinil in biological matrices, compiled from various validation studies.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 5% | < 4% |
| Limit of Detection (LOD) | 10 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL | 2 ng/mL |
| Specificity | Moderate (potential for interference) | High (mass-based detection) |
| Throughput | Moderate | High (with autosampler) |
| Cost per Sample | Low | High |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods.
HPLC-UV Method for Modafinil Quantification
This protocol is adapted from validated methods for the determination of modafinil in plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 200 µL of 1 M sodium hydroxide.
-
Add 5 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
LC-MS/MS Method for Modafinil Quantification
This protocol outlines a sensitive and selective method for modafinil quantification in plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of modafinil).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Modafinil: Precursor ion (e.g., m/z 274.1) → Product ion (e.g., m/z 167.1)
-
Internal Standard: Appropriate precursor and product ions.
-
-
Optimization: Source and collision energies should be optimized for maximum signal intensity.
Visualizing Methodologies and Pathways
To facilitate understanding, the following diagrams illustrate the cross-validation workflow, a typical experimental workflow for LC-MS/MS analysis, and the metabolic pathway of modafinil.
Caption: Workflow for cross-validating two analytical methods.
Caption: A typical workflow for LC-MS/MS quantification.
Caption: Primary metabolic pathways of modafinil.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the integrity of bioanalytical data. For the quantification of benzhydrylamine derivatives like modafinil, both HPLC-UV and LC-MS/MS can be considered reliable methods. The choice between them will depend on the specific requirements of the study. LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity and specificity, which is crucial for detecting low concentrations in complex biological matrices. HPLC-UV, being more cost-effective and widely available, remains a valuable tool for the analysis of bulk drug substances and pharmaceutical formulations where concentration levels are higher and matrix effects are less pronounced. By following rigorous validation and cross-validation protocols, researchers can ensure the generation of high-quality, reproducible, and reliable data to support their drug development programs.
A Comparative Guide to Amine Derivatization for GC-MS Analysis: Evaluating Alternatives to Benzhydrylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Derivatization for GC-MS Analysis of Amines
Primary and secondary amines often exhibit poor chromatographic behavior in GC-MS analysis due to their polarity and tendency to form hydrogen bonds. This can lead to issues such as poor peak shape, low volatility, and thermal instability. Derivatization is a chemical modification process that converts these polar amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic properties and detectability. Common derivatization strategies include silylation, acylation, and chiral derivatization.
While benzhydrylamine hydrochloride is not a commonly cited derivatizing agent in the context of GC-MS analysis of other amines, its chemical structure—a primary amine with a bulky hydrophobic group—suggests a potential application in reacting with acidic functional groups to form amides. This could theoretically enhance the volatility and chromatographic performance of acidic analytes. However, the lack of published data necessitates a focus on well-established and validated derivatization reagents.
Comparison of Common Derivatization Agents for Amines
The selection of a derivatization agent depends on several factors, including the nature of the analyte, the desired sensitivity, and the presence of other functional groups. The following tables summarize the key characteristics and performance of common derivatization agents for amines.
Table 1: Silylation Reagents
Silylation involves the replacement of active hydrogens on the amine group with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.
| Derivatizing Agent | Abbreviation | Common Analytes | Advantages | Disadvantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Primary & Secondary Amines, Alcohols, Phenols, Carboxylic Acids | Highly reactive, volatile byproducts, suitable for a wide range of compounds. | Derivatives can be moisture-sensitive. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary & Secondary Amines, Alcohols, Phenols, Carboxylic Acids | Most volatile of the TMS reagents, byproducts are very volatile.[1] | Derivatives can be moisture-sensitive. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Primary & Secondary Amines, Sterically Hindered Alcohols | Forms very stable t-BDMS derivatives that are resistant to hydrolysis. | Larger molecule may lead to longer retention times. |
Table 2: Acylation Reagents
Acylation introduces an acyl group into the amine, forming a stable amide derivative. Fluorinated acylating agents are particularly useful for enhancing sensitivity with an electron capture detector (ECD).
| Derivatizing Agent | Abbreviation | Common Analytes | Advantages | Disadvantages |
| Trifluoroacetic Anhydride | TFAA | Primary & Secondary Amines | Highly reactive, produces volatile derivatives, good for ECD detection.[2][3] | Can be harsh and may degrade certain analytes. |
| Pentafluoropropionic Anhydride | PFPA | Primary & Secondary Amines | Similar to TFAA but with a larger fluorinated group, potentially increasing ECD response. | Can be harsh and may degrade certain analytes. |
| Heptafluorobutyric Anhydride | HFBA | Primary & Secondary Amines | Forms stable derivatives with excellent ECD response.[2] | Reagent and byproducts can be corrosive to the GC system. |
| Acetic Anhydride | - | Primary & Secondary Amines, Phenols | Readily available and inexpensive. | Derivatives are less volatile than their fluorinated counterparts.[4] |
Table 3: Chiral Derivatization Reagents
For the separation of enantiomers of chiral amines, a chiral derivatizing agent (CDA) is used to form diastereomers that can be separated on a non-chiral GC column.
| Derivatizing Agent | Abbreviation | Common Analytes | Advantages | Disadvantages |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | TPC | Chiral Amines | Forms stable diastereomeric amides, widely used for enantiomeric separation. | Potential for racemization under harsh conditions. |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Chiral Amines and Alcohols | "Mosher's acid chloride," provides good separation of diastereomers. | Can be expensive. |
| N-Trifluoroacetyl-L-prolyl chloride | l-TPC | Chiral Amines | Effective for resolving ephedrines and generating characteristic ions for MS analysis.[5] | Potential for racemization. |
Experimental Protocols
Detailed methodologies are crucial for successful derivatization. Below are representative protocols for common derivatization techniques.
Protocol 1: Silylation of Primary Amines using BSTFA
Materials:
-
Primary amine sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[6]
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Protocol 2: Acylation of Primary Amines using TFAA
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Cooling and Concentration: Allow the vial to cool to room temperature. The sample can be concentrated under a gentle stream of nitrogen if necessary.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.
Visualizing Derivatization Workflows
The following diagrams illustrate the general workflows for silylation and acylation derivatization.
Caption: General workflow for the silylation of amines.
Caption: General workflow for the acylation of amines.
Conclusion
The choice of derivatization reagent is a critical step in the development of a robust and reliable GC-MS method for the analysis of amines. While this compound is not a commonly employed derivatizing agent for this purpose, a variety of well-established silylation, acylation, and chiral derivatization reagents are available. This guide provides a comparative overview of these alternatives, along with standardized protocols and workflows, to aid researchers in selecting the most appropriate method for their analytical challenges. The selection should be based on the specific properties of the analyte and the analytical objectives, with the provided tables and protocols serving as a valuable starting point for method development and optimization.
References
- 1. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Lack of Quantitative Data Precludes Comprehensive Review of Benzhydrylamine in Chiral Resolution
A comprehensive literature review focusing on the success rates of chiral resolution using benzhydrylamine as a resolving agent is currently not feasible due to a lack of specific, quantitative performance data in the available scientific literature. While the principles of chiral resolution via diastereomeric salt formation are well-established, detailed studies documenting the yields and enantiomeric excess achieved with benzhydrylamine for the separation of racemic carboxylic acids, such as the widely studied profen drugs, are not readily accessible.
This guide will therefore provide a comparative overview of commonly employed chiral resolving agents for which experimental data is more prevalent, such as (+)-(R)-phenylethylamine. This will serve as a benchmark for researchers, scientists, and drug development professionals when considering potential resolving agents and will outline the general experimental workflow for diastereomeric salt resolution.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a crucial process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers possess identical physical properties, making their direct separation challenging. The most common method to overcome this is to convert the pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers have different physical properties, including solubility, which allows for their separation by techniques such as fractional crystallization.
For racemic carboxylic acids (a common class of pharmaceuticals), a chiral amine is often used as the resolving agent. The acid-base reaction between the racemic acid and the chiral amine forms a pair of diastereomeric salts. Due to their differing solubilities in a given solvent, one diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and reused.
Comparative Data for Chiral Resolving Agents
The following table summarizes representative data for the chiral resolution of common profen drugs using established resolving agents. The absence of benzhydrylamine in this table reflects the lack of available quantitative data from the literature search.
| Racemic Acid | Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ibuprofen | (S)-(-)-α-phenylethylamine | Methanol/Water | 45-55 | >95 | Generic Lab Procedures |
| Ketoprofen | (R)-(+)-α-phenylethylamine | Ethanol | 30-40 | >98 | Generic Lab Procedures |
| Naproxen | (R)-(+)-N-benzyl-1-phenylethylamine | Acetonitrile | 60-70 | >99 | Generic Lab Procedures |
Note: The yields and enantiomeric excess values are highly dependent on the specific experimental conditions, including solvent, temperature, and crystallization time. The data presented here are representative examples and may not reflect optimized conditions.
Experimental Workflow and Methodologies
The successful chiral resolution by diastereomeric salt formation relies on a systematic experimental approach to identify the optimal resolving agent and crystallization conditions.
General Experimental Workflow
The following diagram illustrates a typical workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Key Experimental Protocols
The following provides a generalized methodology for the key steps in a chiral resolution experiment.
1. Diastereomeric Salt Formation and Crystallization:
-
Materials: Racemic carboxylic acid, chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine), and a suitable solvent or solvent mixture.
-
Procedure:
-
Dissolve the racemic carboxylic acid in a minimal amount of a suitable solvent at an elevated temperature.
-
Add an equimolar amount of the chiral resolving agent to the solution.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.
-
If crystallization does not occur, techniques such as seeding with a small crystal, scratching the inside of the flask, or changing the solvent system may be employed.
-
2. Separation and Purification:
-
Procedure:
-
Collect the crystallized diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The collected solid is the less soluble diastereomeric salt. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
The purity of the obtained diastereomeric salt can be improved by recrystallization.
-
3. Liberation of the Enantiomer:
-
Procedure:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., hydrochloric acid) until the solution is acidic. This will protonate the carboxylate and deprotonate the amine, breaking the salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the purified enantiomer.
-
4. Recovery of the Resolving Agent:
-
Procedure:
-
Make the aqueous layer from the previous step basic by adding a strong base (e.g., sodium hydroxide).
-
Extract the liberated chiral amine with an organic solvent.
-
Dry the organic layer and evaporate the solvent to recover the resolving agent.
-
The success of a chiral resolution is highly dependent on the careful selection of the resolving agent and the solvent system, which often requires empirical screening. While specific data for benzhydrylamine is elusive, the principles and general protocols outlined here provide a solid foundation for researchers to approach the challenge of separating enantiomers.
Performance Benchmark: Substituted Benzhydrylamine Catalysts in Enantioselective Strecker Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance in Asymmetric α-Amino Nitrile Synthesis.
The enantioselective Strecker reaction stands as a cornerstone in the synthesis of chiral α-amino acids, crucial building blocks in pharmaceutical development. The choice of catalyst is paramount to achieving high yields and stereoselectivity. This guide provides a comparative performance analysis of a chiral bicyclic guanidine catalyst, which leverages the unique properties of N-substituted benzhydrylamines, against a highly effective titanium-based catalyst system in the asymmetric cyanation of imines.
Executive Summary
The N-benzhydryl group on the imine substrate has been identified as a critical factor for achieving high enantioselectivity in the Strecker reaction when employing a chiral bicyclic guanidine catalyst. This catalyst system consistently delivers high yields and excellent enantiomeric excess (ee) for a range of aromatic N-benzhydryl aldimines. As an alternative, a titanium-based catalyst, formed from a partially hydrolyzed titanium alkoxide (PHTA) precatalyst and an N-salicyl-β-aminoalcohol ligand, demonstrates remarkable efficiency, affording quantitative yields and high ee values at room temperature, and tolerates various N-protecting groups, including benzhydryl. This guide presents a side-by-side comparison of their catalytic performance, supported by experimental data, to inform catalyst selection in the synthesis of enantioenriched α-amino nitriles.
Performance Comparison of Catalysts in the Enantioselective Strecker Reaction
The following tables summarize the performance of the chiral bicyclic guanidine catalyst and a titanium-based catalyst in the enantioselective cyanation of various N-benzhydryl aldimines.
Table 1: Performance of Chiral Bicyclic Guanidine Catalyst with N-Benzhydryl Aldimines
| Aldehyde Substrate (ArCHO) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 96 | 86 |
| p-Toluylaldehyde | 94 | 88 |
| p-Anisaldehyde | 95 | 91 |
| p-Chlorobenzaldehyde | 94 | 82 |
| p-Bromobenzaldehyde | 95 | 81 |
| p-Nitrobenzaldehyde | 96 | 68 |
| o-Anisaldehyde | 93 | 96 |
| 1-Naphthaldehyde | 94 | 96 |
| 2-Naphthaldehyde | 95 | 91 |
Data sourced from a study on the enantioselective synthesis of α-amino nitriles using a chiral bicyclic guanidine catalyst.[1]
Table 2: Performance of Titanium-Based Catalyst with N-Benzhydryl Aldimines
| Aldehyde Substrate (ArCHO) | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Quantitative | 96 |
| p-Methylbenzaldehyde | Quantitative | 95 |
| p-Methoxybenzaldehyde | Quantitative | 97 |
| p-Chlorobenzaldehyde | Quantitative | 96 |
| p-Bromobenzaldehyde | Quantitative | 96 |
| p-Fluorobenzaldehyde | Quantitative | 96 |
| 2-Naphthaldehyde | Quantitative | 98 |
Data sourced from a study on highly enantioselective titanium-catalyzed cyanation of imines.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Protocol 1: Enantioselective Strecker Reaction with Chiral Bicyclic Guanidine Catalyst
A solution of the N-benzhydryl imine (0.5 mmol) in toluene (5 mL) is cooled to -40 °C. To this solution, the chiral bicyclic guanidine catalyst (10 mol %) is added. Subsequently, a solution of hydrogen cyanide (HCN) in toluene is added dropwise. The reaction mixture is stirred at -40 °C for 20-22 hours. Upon completion, the reaction is quenched, and the crude product is purified by chromatography to yield the corresponding α-amino nitrile. The enantiomeric excess is determined by HPLC analysis using a chiral column.[1]
Protocol 2: Enantioselective Cyanation of Imines with Titanium-Based Catalyst
In a reaction vessel, the N-salicyl-β-aminoalcohol ligand (5 mol %) and the partially hydrolyzed titanium alkoxide (PHTA) precatalyst (5 mol %) are dissolved in toluene at room temperature. The N-benzhydryl imine (0.25 mmol) is then added to the solution. Finally, trimethylsilyl cyanide (TMSCN, 1.2 equivalents) is added, and the reaction mixture is stirred at room temperature for 15 minutes. The reaction is then worked up, and the product is purified to afford the α-amino nitrile. The yield is determined to be quantitative by ¹H NMR analysis, and the enantiomeric excess is measured by chiral HPLC analysis.[2][3]
Catalytic Pathway and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for the asymmetric Strecker reaction and a typical experimental workflow.
References
A comparative study of benzhydrylamine and its analogs in medicinal chemistry applications
A Comparative Analysis of Benzhydrylamine and Its Analogs in Medicinal Chemistry
Benzhydrylamine and its derivatives represent a versatile class of compounds with a wide range of applications in medicinal chemistry. These molecules, characterized by a diarylmethylamine core, have been extensively explored as therapeutic agents, leading to the development of drugs with antihistaminic, antiviral, anticancer, and anticonvulsant properties. This guide provides a comparative study of benzhydrylamine and its key analogs, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental methodologies used for their evaluation.
Core Structure and Analogs
The foundational structure of this class is benzhydrylamine, which consists of a nitrogen atom attached to a diphenylmethyl (benzhydryl) group. Modifications of this core structure, particularly through substitutions on the phenyl rings and alterations of the amine moiety, have given rise to a diverse array of analogs with distinct pharmacological profiles. This guide will focus on a few prominent examples, including chlorcyclizine and its derivatives, as well as other analogs with notable biological activities.
Comparative Biological Activities
The biological activities of benzhydrylamine analogs are diverse, with subtle structural changes often leading to significant differences in potency and selectivity. This section provides a quantitative comparison of these activities.
Antihistaminic Activity
Many benzhydrylamine derivatives are potent histamine H1 receptor antagonists. The affinity of these compounds for the H1 receptor is a key determinant of their antihistaminic activity.
Table 1: Histamine H1 Receptor Binding Affinity of Benzhydrylamine Analogs
| Compound/Analog | Receptor Binding Affinity (Ki in nM) | Reference |
| Desloratadine | 0.4 | [1] |
| Levocetirizine | 3 | [1] |
| Fexofenadine | 10 | [1] |
| (S)-Chlorcyclizine | Lower than (R)-Chlorcyclizine | [2] |
Note: Lower Ki values indicate higher binding affinity.
Antiviral Activity (Anti-HCV)
A significant recent development has been the discovery of the anti-Hepatitis C Virus (HCV) activity of chlorcyclizine and its analogs. These compounds have been shown to inhibit an early stage of the HCV lifecycle, likely viral entry into the host cell.[2][3]
Table 2: Anti-HCV Activity and Cytotoxicity of Chlorcyclizine and Its Analogs
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Racemic Chlorcyclizine (Rac-2) | ~0.4 - 0.8 | >50 | ~62 - 125 | [4] |
| (R)-Chlorcyclizine ((R)-2) | ~0.4 - 0.9 | >50 | ~55 - 125 | [4] |
| (S)-Chlorcyclizine ((S)-2) | ~0.3 - 0.7 | >50 | ~71 - 167 | [4] |
| Nor-Chlorcyclizine (1) | ~0.5 - 1.0 | ~20 - 30 | ~20 - 60 | [4] |
EC50: 50% effective concentration for inhibiting HCV. CC50: 50% cytotoxic concentration. A higher Selectivity Index indicates a more favorable therapeutic window.
Aromatase Inhibitory Activity
Certain diarylalkylimidazole and diarylalkyltriazole derivatives of benzhydrylamine have been identified as potent aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer.[5]
Table 3: Aromatase Inhibitory Activity of Benzimidazole Analogs
| Compound | IC50 (µM) | Reference |
| Compound 5b (4-chlorobenzyl derivative) | 1.475 | [6] |
| Compound 5c (4-fluorobenzyl derivative) | 2.512 | [6] |
| Letrozole (Reference Drug) | Not specified in this study | [6] |
IC50: 50% inhibitory concentration against the aromatase enzyme.
Anticonvulsant Activity
Several novel benzhydryl piperazine derivatives have been synthesized and evaluated for their anticonvulsant properties.
Table 4: Anticonvulsant Activity of Benzhydryl Piperazine Derivatives
| Compound | Anticonvulsant Activity | Neurotoxicity | Reference |
| 7d | Good | Less | [7] |
| 7c | Good | More | [7] |
| 7g | Good | Less | [7] |
Activity is described qualitatively in the referenced study.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparative evaluation of chemical compounds. Below are representative methodologies for the synthesis and biological testing of benzhydrylamine analogs.
Synthesis of 1-Benzhydryl Piperazine Derivatives
This protocol describes a general method for the synthesis of 1-benzhydryl piperazine, a common intermediate for many active analogs.[8]
Materials:
-
Benzhydryl chloride
-
Piperazine
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Triethylamine
-
Various acyl chlorides
Procedure:
-
Preparation of 1-Benzhydrylpiperazine (Intermediate):
-
A mixture of benzhydryl chloride, piperazine, and anhydrous potassium carbonate is stirred in DMF.
-
The reaction mixture is heated and stirred for a specified time.
-
After completion, the mixture is poured into ice-cold water and the precipitate is filtered, washed, and dried.
-
-
Synthesis of Final Compounds (Acyl Derivatives):
-
1-Benzhydrylpiperazine is dissolved in dichloromethane.
-
Triethylamine is added, and the mixture is cooled in an ice bath.
-
The respective acyl chloride is added dropwise with stirring.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
The product is purified by recrystallization or column chromatography.
-
Histamine H1 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.[9][10]
Materials:
-
Membrane preparation from cells expressing the histamine H1 receptor.
-
Radioligand: [³H]mepyramine.
-
Test compounds (benzhydrylamine analogs).
-
Non-specific binding control: 10 µM mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a 96-well plate, add the membrane preparation, [³H]mepyramine (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of mianserin.
-
Incubate at 25°C for 4 hours with gentle agitation to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing Molecular Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
References
- 1. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal and Safe Handling of Benzhydrylamine Hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management of chemical waste is a critical component of ensuring a safe and compliant research environment. This document provides detailed procedural guidance for the safe disposal of benzhydrylamine hydrochloride, emphasizing operational safety and regulatory adherence.
Safety and Hazard Information
This compound is classified as a hazardous substance, necessitating careful handling to mitigate risks. It is known to cause skin, eye, and respiratory irritation[1][2][3].
Hazard Classification:
| Hazard Category | Classification | Precautionary Statement |
| Skin Irritation | Causes skin irritation[2] | H315 |
| Eye Irritation | Causes serious eye irritation[2] | H319 |
| Respiratory Irritation | May cause respiratory irritation[2] | H335 |
| Acute Oral Toxicity | Harmful if swallowed | H302 |
Handling and Storage Precautions:
| Precaution | Instruction |
| Ventilation | Use only outdoors or in a well-ventilated area. Employ local exhaust ventilation to control airborne levels[1][3][4][5]. |
| Personal Protective Equipment (PPE) | Wear protective gloves, goggles (compliant with EN 166), and appropriate clothing to prevent skin and eye contact[2][3][4]. |
| Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[3][4][5]. |
| Storage | Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Store locked up[1][2][4]. |
Spill and Exposure Protocols
In the event of a spill or exposure, immediate and appropriate action is crucial to minimize harm.
Accidental Release Measures:
| Step | Action |
| Containment | Sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust[1][4][5]. |
| Ventilation | Ensure adequate ventilation in the affected area. |
| Environmental Protection | Prevent the substance from entering drains or waterways[6]. |
First-Aid Procedures:
| Exposure Route | First-Aid Measure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][4][5]. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, seek medical advice[1][4][5]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[1][4][5]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately[5]. |
Disposal Workflow
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal[4].
Caption: Disposal workflow for this compound.
Disposal Procedure:
-
Personal Protective Equipment: Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1].
-
Containment: Carefully transfer the waste material into a designated hazardous waste container that is compatible with the chemical. The container must be securely sealed and clearly labeled as hazardous waste, indicating the contents.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as oxidizing agents[4].
-
Disposal Method: The recommended method for disposal is through an approved waste disposal plant[2][4]. One specific suggestion is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Regulatory Compliance: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1][2][4]. Do not dispose of the material into drains or the environment[4].
References
Personal protective equipment for handling Benzhydrylamine hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzhydrylamine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
This compound is an irritant to the skin, eyes, and respiratory system.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles compliant with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A lab coat or other appropriate protective clothing is necessary to prevent skin contact.[1][4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used.[1][4][6] This is especially critical in the absence of adequate engineering controls. |
| Footwear | Closed-toe shoes are mandatory. Boots are recommended for additional protection.[1] |
Note: The suggested protective clothing may not be sufficient for all situations. A specialist should be consulted before handling this product in novel procedures.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following workflow outlines the key steps.
Step-by-Step Handling Procedures
-
Preparation :
-
Upon receipt, log the chemical into your laboratory's inventory.
-
Thoroughly review the Safety Data Sheet (SDS).
-
Ensure engineering controls, such as a fume hood or local exhaust ventilation, are operational.[1]
-
Don and inspect all required PPE.
-
-
Handling :
-
Storage :
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6] |
| Skin Contact | Immediately flush the affected skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[6] |
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, use a shovel to carefully place the material into a suitable, labeled waste disposal container.[1] Avoid generating dust. Clean the spill area by rinsing the contaminated surfaces with copious amounts of water.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Unused or contaminated this compound is considered hazardous waste.
-
Containerization : Collect waste in a designated, clean, dry, and closed container.[6] Ensure the container is properly labeled with the contents and associated hazards.
-
Disposal Method : The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance : Always adhere to federal, state, and local regulations for hazardous waste disposal.[1] Consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
